Dtp3 tfa
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5.C2HF3O2/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17;3-2(4,5)1(6)7/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30);(H,6,7)/t20-,21-,22-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMRDQSOXBZIO-AFYLVLOISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F3N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dtp3 tfa role in inhibiting GADD45β/MKK7 interaction.
An In-depth Technical Guide to the Inhibition of the GADD45β/MKK7 Interaction by DTP3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7) is a critical, cancer-selective survival checkpoint downstream of the aberrant NF-κB signaling pathway, particularly in malignancies like multiple myeloma (MM). GADD45β, an NF-κB target gene, directly binds to and inhibits the kinase activity of MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway. This inhibition effectively blocks a crucial cell death signal, promoting cancer cell survival.[1][2][3] DTP3, a synthetic D-tripeptide, was developed as a first-in-class inhibitor that physically disrupts the GADD45β/MKK7 complex.[3][4] By binding directly to MKK7, DTP3 allosterically induces the dissociation of GADD45β, thereby restoring MKK7's pro-apoptotic signaling activity and leading to selective cancer cell death.[5][6] The trifluoroacetate (TFA) salt form of DTP3 is a result of the standard solid-phase peptide synthesis and purification process; the TFA counter-ion is not involved in the biological mechanism of action. This document provides a detailed overview of the signaling pathway, the inhibitory mechanism of DTP3, quantitative interaction data, and the experimental protocols used to elucidate this targeted therapeutic strategy.
The GADD45β/MKK7 Signaling Axis: A Pro-Survival Checkpoint
In many cancers, including multiple myeloma, the NF-κB transcription factor pathway is constitutively active, driving the expression of genes that promote cell survival and resistance to apoptosis.[1][3] One such critical anti-apoptotic gene regulated by NF-κB is GADD45B.[1]
The protein product, GADD45β, acts as a molecular shield against apoptosis by directly targeting MKK7. MKK7 is an essential upstream kinase in the JNK signaling cascade, a pathway that, when activated by stress stimuli, typically leads to programmed cell death.[2][6] GADD45β physically interacts with MKK7, engaging its catalytic pocket and sterically hindering ATP access, which effectively blocks its kinase activity.[3][4][7] This suppression of the MKK7-JNK axis is a key mechanism by which NF-κB-driven cancers evade apoptosis.[2]
Figure 1. The GADD45β/MKK7 pro-survival signaling pathway.
DTP3: Mechanism of GADD45β/MKK7 Inhibition
DTP3 is a D-tripeptide (Ac-D-Tyr-D-Arg-D-Phe-NH2) designed to specifically disrupt the GADD45β/MKK7 protein-protein interaction.[4] Unlike GADD45β, which binds within the MKK7 catalytic pocket, DTP3 interacts with two spatially adjacent outer regions of MKK7, creating a shallow pocket.[4][7] This binding induces a conformational change in MKK7 that is mutually exclusive with GADD45β binding, effectively displacing GADD45β from the complex.[4][6]
The liberation of MKK7 restores its kinase activity, leading to the phosphorylation and activation of downstream JNK.[5][8] The reactivated JNK cascade triggers the apoptotic program, resulting in selective cell death in cancer cells that are dependent on the GADD45β/MKK7 survival module.[3][9][10] This cancer-selective mechanism gives DTP3 a significant therapeutic advantage over global NF-κB inhibitors, which often have prohibitive toxicities.[3][11]
Figure 2. DTP3-mediated disruption of the GADD45β/MKK7 complex.
Quantitative Data on Molecular Interactions
The binding affinities and inhibitory concentrations have been characterized using various biophysical and cellular assays.
| Interacting Molecules | Method | Parameter | Value | Reference |
| GADD45β / MKK7 | Surface Plasmon Resonance (SPR) | KD | ~6.0 nM | [12] |
| GADD45β / MKK7_KD | Mass Spectrometry | KD | 2.0 nM | [12] |
| DTP3 / MKK7 | Tryptophan Fluorescence Quenching | KD | 64.81 ± 6.22 nM | [3] |
| GADD45α / MKK7_KD | Surface Plasmon Resonance (SPR) | KD | 23 nM | [13] |
| GADD45γ / MKK7_KD | Surface Plasmon Resonance (SPR) | KD | 15 nM | [13] |
Table 1: Binding Affinities (KD) of GADD45 family members and DTP3 to MKK7. MKK7_KD refers to the kinase domain.
| Cell Lines | Parameter | Value Range | Notes | Reference |
| Various Cancer Cell Lines | IC50 (DTP3) | Correlates with GADD45B mRNA levels | Higher GADD45B expression leads to lower DTP3 IC50 (higher sensitivity). | [3] |
| Multiple Myeloma (MM) | Therapeutic Index | >100-fold higher than Bortezomib | DTP3 demonstrates high cancer cell specificity compared to the clinical standard. | [3][9] |
Table 2: Cellular Activity of DTP3.
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments used to investigate the GADD45β/MKK7 interaction and its inhibition by DTP3.
Co-Immunoprecipitation (Co-IP)
Principle: To validate the physical interaction between GADD45β and MKK7 within a cellular context and demonstrate the disruptive effect of DTP3. An antibody against a "bait" protein (e.g., MKK7) is used to pull it down from a cell lysate, along with any "prey" proteins it is bound to (e.g., GADD45β).
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) to ~80% confluency. Treat one group with DTP3 (e.g., 10 µM for 24 hours) and another with a vehicle control.
-
Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an antibody specific to the bait protein (e.g., anti-MKK7) or a control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to capture the antibody-antigen complexes. Incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against the prey protein (anti-GADD45β) and the bait protein (anti-MKK7). A reduced GADD45β signal in the DTP3-treated sample indicates disruption of the interaction.
Figure 3. General workflow for Co-Immunoprecipitation.
Fluorescence Quenching Assay
Principle: To determine the binding affinity (KD) between DTP3 and MKK7 by measuring the change in intrinsic tryptophan fluorescence of MKK7 upon peptide binding.
Methodology:
-
Protein Preparation: Use purified recombinant human MKK7 kinase domain (MKK7-KD). The buffer should be non-denaturing (e.g., phosphate buffer, pH 7.5).
-
Instrumentation: Use a spectrofluorometer set to an excitation wavelength of ~295 nm (to selectively excite tryptophan) and record the emission spectrum from ~310 to 400 nm.
-
Titration: Maintain a constant concentration of MKK7-KD (e.g., 1.25 µM). Sequentially add increasing concentrations of DTP3 (from nM to µM range). A scrambled peptide (SCRB) should be used as a negative control in a separate experiment.
-
Measurement: After each addition of peptide and a brief incubation period, record the fluorescence emission spectrum. The peak emission wavelength is typically around 333-334 nm.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔFluorescence) at the emission maximum for each DTP3 concentration. Plot the -ΔFluorescence values against the log of the DTP3 concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., one-site binding) to calculate the dissociation constant (KD).[3][4]
Chemical Cross-linking Mass Spectrometry (CX-MS)
Principle: To identify the specific amino acid residues at the interaction interface between DTP3 and MKK7. A photo-reactive cross-linking reagent is used to covalently link the interacting molecules, which are then digested and analyzed by mass spectrometry to identify the cross-linked peptides.
Methodology:
-
Labeling: Synthesize DTP3 with a photo-activatable cross-linker, such as NHS-Diazirine (SDA), conjugated to it.[7]
-
Incubation: Incubate the purified MKK7 kinase domain (MKK7_KD) with the SDA-labeled DTP3 in a suitable buffer (e.g., 10 mM Sodium Phosphate, pH 8.0) in the dark to allow binding.[7]
-
Photo-activation: Expose the mixture to UV light to activate the diazirine group, which forms a reactive carbene that covalently cross-links to nearby residues on MKK7.
-
Digestion: Denature the cross-linked complex and digest it into smaller peptides using a protease like trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software to identify the cross-linked peptides. The mass of the cross-linked peptide will be the sum of the two individual peptides plus the mass of the cross-linker remnant. This analysis pinpoints the specific regions on MKK7 (e.g., residues 113-136 and 259-274) that are in close proximity to DTP3.[7][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Gadd45 beta mediates the NF-kappa B suppression of JNK signalling by targeting MKK7/JNKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. imperial.tech [imperial.tech]
- 10. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chemical Properties of Dtp3 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dtp3, as its trifluoroacetate (TFA) salt, is a synthetic D-tripeptide that has emerged as a potent and selective inhibitor of the GADD45β/MKK7 complex. By targeting a critical node in the NF-κB survival pathway, Dtp3 induces apoptosis in cancer cells, particularly in multiple myeloma, while exhibiting minimal toxicity to normal cells. This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Dtp3 TFA, including detailed experimental protocols and a summary of key quantitative data.
Structure and Chemical Identity
Dtp3 is a D-tripeptide with the sequence Acetyl-D-Tyrosine-D-Arginine-D-Phenylalanine-amide. The trifluoroacetate (TFA) salt of Dtp3 is the common form available due to its use in the final purification steps of synthesis.
Chemical Structure of Dtp3 (Free Base)
Caption: Chemical structure of the Dtp3 peptide.
Physicochemical Properties of Dtp3
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₅N₇O₅ | [1][2][3] |
| Molecular Weight | 525.61 g/mol | [1][2][3] |
| Sequence | Ac-D-Tyr-D-Arg-D-Phe-NH₂ | [4] |
| CAS Number (Free Base) | 1809784-29-9 | [1][2][3] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 639.62 g/mol | |
| Solubility | DMSO: 50 mg/mL (78.17 mM) H₂O: 100 mg/mL (156.34 mM) | [5] |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | [5] |
Physicochemical Properties of Trifluoroacetic Acid (TFA)
| Property | Value | Reference |
| Chemical Formula | C₂HF₃O₂ | |
| Molecular Weight | 114.02 g/mol | |
| pKa | ~0.23 | |
| Boiling Point | 72.4 °C | |
| Appearance | Colorless fuming liquid | |
| Solubility | Miscible with water and organic solvents |
Mechanism of Action: Targeting the GADD45β/MKK7 Pathway
Dtp3 exerts its pro-apoptotic effects by selectively disrupting the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[6][7] In many cancers, the NF-κB pathway is constitutively active, leading to the upregulation of anti-apoptotic proteins like GADD45β.[6] GADD45β binds to MKK7, inhibiting its kinase activity and thereby suppressing the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling cascade.[6][8]
Dtp3 binds directly to MKK7, inducing a conformational change that prevents its interaction with GADD45β.[3] This releases the inhibition of MKK7, allowing it to phosphorylate and activate JNK, which in turn triggers the apoptotic cascade, leading to cancer cell death.[4][8]
Caption: Dtp3 signaling pathway and mechanism of action.
Quantitative Biological Data
The binding affinity of Dtp3 to MKK7 has been determined by various methods, yielding slightly different dissociation constants (K D).
| Parameter | Value | Method | Reference |
| K D (Dtp3 to MKK7) | ~100 nM | Tryptophan Fluorescence Quenching | [3][9] |
| K D (FITC-Dtp3 to MKK7) | 123.2 ± 35.3 nM | Fluorescence Quenching | [6] |
| K D (Dtp3 to MKK7) | 0.240 ± 0.070 µM | Fluorescence Quenching | [6] |
| Off-target Binding (Sigma receptors) | IC₅₀: 13 µM, Kᵢ: 10 µM | Radioligand Competition Binding Assay | [10] |
Experimental Protocols
Synthesis and Purification of Dtp3
Dtp3 (Ac-D-Tyr-D-Arg-D-Phe-NH₂) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Caption: General workflow for the solid-phase synthesis of Dtp3.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected D-amino acids (Fmoc-D-Phe-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Tyr(tBu)-OH) using a coupling agent such as HBTU/DIPEA in DMF.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.
-
N-terminal Acetylation: Following the final deprotection step, acetylate the N-terminus of the peptide using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[4]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[4]
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound salt as a white powder.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-TOF-MS) and analytical HPLC.[4]
Fluorescence Quenching Ligand Binding Assay
This assay is used to determine the binding affinity of Dtp3 to the kinase domain of MKK7 (MKK7-KD).
Method 1: Intrinsic Tryptophan Fluorescence Quenching
-
Protein Preparation: Prepare solutions of recombinant MKK7-KD (e.g., 1.25 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.5).[11]
-
Ligand Preparation: Prepare a stock solution of Dtp3 in the same buffer.
-
Titration: In a quartz cuvette, place the MKK7-KD solution. Add increasing concentrations of the Dtp3 solution in small aliquots.
-
Fluorescence Measurement: After each addition of Dtp3, record the fluorescence emission spectrum (e.g., 300-450 nm) with an excitation wavelength of 295 nm (to selectively excite tryptophan residues).[11]
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum (e.g., 333 nm) against the Dtp3 concentration. Fit the resulting saturation curve to a suitable binding model to calculate the dissociation constant (K D).[9]
Method 2: FITC-labeled Peptide Fluorescence Quenching
-
Peptide Preparation: Synthesize and purify an N-terminally FITC-labeled Dtp3 (FITC-Dtp3). Prepare a solution of FITC-Dtp3 at a fixed concentration (e.g., 10 nM).[6]
-
Protein Preparation: Prepare a series of dilutions of MKK7-KD at various concentrations (e.g., 0 to 1000 nM).[6]
-
Binding Reaction: Mix the fixed concentration of FITC-Dtp3 with the different concentrations of MKK7-KD.
-
Fluorescence Measurement: Measure the fluorescence of FITC at its emission maximum (e.g., 517 nm).
-
Data Analysis: Plot the change in fluorescence intensity against the MKK7-KD concentration and fit the data to determine the K D.[6][8]
Conclusion
This compound is a well-characterized D-tripeptide inhibitor of the GADD45β/MKK7 complex with significant potential as a targeted cancer therapeutic. Its mechanism of action, involving the selective activation of the pro-apoptotic JNK pathway in cancer cells, offers a promising strategy for overcoming the limitations of broader NF-κB inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development of Dtp3 and related compounds.
References
- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imperial.tech [imperial.tech]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
The Discovery and Development of DTP3 TFA: A Technical Guide
An In-depth Analysis of a First-in-Class GADD45β/MKK7 Inhibitor for Hematological Malignancies
Abstract
DTP3 TFA emerges as a pioneering therapeutic candidate, a D-tripeptide that selectively targets the protein-protein interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated Protein Kinase Kinase 7 (MKK7). This interaction is a critical survival nexus for cancer cells characterized by aberrant Nuclear Factor-kappa B (NF-κB) signaling, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This technical guide delineates the discovery, mechanism of action, and preclinical and clinical development of this compound, providing a comprehensive resource for researchers and drug development professionals.
Introduction: Targeting a Novel Vulnerability in NF-κB-Driven Cancers
The transcription factor NF-κB is a well-established driver of tumorigenesis, promoting cell survival, proliferation, and inflammation. However, direct inhibition of NF-κB has been fraught with challenges due to its ubiquitous role in normal cellular functions, leading to significant toxicity. The discovery of DTP3 represents a paradigm shift, focusing on a downstream effector of the NF-κB pathway that is selectively essential for cancer cell survival. In many hematological malignancies, constitutive NF-κB activity upregulates the anti-apoptotic protein GADD45β. GADD45β, in turn, sequesters and inhibits the pro-apoptotic kinase MKK7, a key activator of the c-Jun N-terminal kinase (JNK) signaling cascade. This suppression of JNK-mediated apoptosis is a cornerstone of cancer cell survival.
DTP3 was identified through the screening of a combinatorial peptide library to find a molecule that could disrupt the GADD45β/MKK7 complex.[1] By doing so, DTP3 liberates MKK7 to activate the JNK pathway, leading to selective apoptosis in cancer cells while sparing normal cells that are not reliant on this specific survival mechanism.[2]
Mechanism of Action: Restoring Apoptotic Signaling
This compound's therapeutic effect is rooted in its ability to allosterically modulate MKK7, preventing its interaction with GADD45β. This restores the kinase activity of MKK7, leading to the phosphorylation and activation of JNK. Activated JNK then initiates a downstream cascade that culminates in apoptosis.
Signaling Pathway
The signaling cascade initiated by this compound is depicted below. In cancer cells with aberrant NF-κB activation, the pathway on the left is constitutively active, promoting survival. DTP3 intervention (right) restores the pro-apoptotic signaling.
Upstream activators of the NF-κB pathway in multiple myeloma are diverse and include signals from the tumor microenvironment such as TNF-α and IL-6, as well as genetic mutations within the cancer cells themselves.[3][4] Downstream of JNK activation, apoptosis is executed through the phosphorylation of BH3-only proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization.[5][6][7]
Preclinical Development and Efficacy
The preclinical development of this compound has demonstrated its potent and selective anti-cancer activity both in vitro and in vivo.
In Vitro Efficacy
DTP3 has shown significant cytotoxic effects against a range of multiple myeloma cell lines. Notably, its potency is comparable to the standard-of-care proteasome inhibitor, bortezomib, but with a significantly higher therapeutic index, indicating greater cancer cell selectivity.[2][8]
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound | Bortezomib | Reference |
|---|---|---|---|
| IC50 in primary MM cells | Similar to Bortezomib | Similar to this compound | [2] |
| In Vitro Therapeutic Index | >100-fold higher than Bortezomib | - | [2][8] |
| Activity | Sub-nanomolar | - |[8] |
In Vivo Efficacy
In vivo studies using xenograft models of human multiple myeloma in immunodeficient mice have shown remarkable efficacy. Subcutaneous administration of this compound led to a dramatic shrinkage and, in some cases, virtual eradication of established tumors with no apparent toxicity to the animals.[2]
Table 2: In Vivo Efficacy of this compound in a Myeloma Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
|---|
| Immunodeficient Mice | Human Myeloma Cells | this compound | Ablation of xenografts |[2] |
Pharmacokinetics
Pharmacokinetic studies in mice have revealed favorable drug-like properties for this compound, including a good plasma half-life and bioavailability.[9]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
|---|---|---|
| Plasma Half-life (t½) | Favorable | - |
| Bioavailability | Good | - |
Clinical Development
The promising preclinical data paved the way for the clinical evaluation of this compound in patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.
Phase I/IIa Clinical Trials
A key clinical trial investigating this compound is registered under NCT01983241.[10][11][12] This and other early-phase studies are designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical efficacy of intravenously administered DTP3.[13][14] Initial findings from a first-in-human trial in a small number of multiple myeloma patients indicated encouraging signs of clinical benefit with no significant side effects.[13]
Table 4: Overview of this compound Clinical Trials
| Trial Identifier | Phase | Status | Conditions | Key Objectives |
|---|---|---|---|---|
| ISRCTN13777452 | Phase I/II | Recruiting | Relapsed/Refractory Multiple Myeloma, Diffuse Large B-cell Lymphoma | Determine optimal dose, assess safety and efficacy |
| NCT01983241 | Phase III | Active, not recruiting | Pulmonary Emphysema due to Alpha1 Antitrypsin Deficiency | Efficacy and safety of Alpha1-Proteinase Inhibitor |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of this compound on multiple myeloma cell lines.
Protocol Steps:
-
Cell Seeding: Seed multiple myeloma cell lines (e.g., RPMI-8226, U266) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]
-
Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.[16]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[15]
-
Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 492 nm and 570 nm using a microplate reader.[15]
Western Blot for Phosphorylated JNK
This technique is used to detect the activation of the JNK signaling pathway in response to this compound treatment.
Protocol Steps:
-
Sample Preparation: Treat multiple myeloma cells with this compound for the desired time, then lyse the cells and determine the protein concentration.
-
Electrophoresis and Transfer: Separate 25-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[17][18]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated JNK (e.g., at a 1:1000 to 1:3000 dilution) overnight at 4°C.[17][19] Following washes with TBST, incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10000 dilution) for 1.5 hours at room temperature.[17][20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Subcutaneous Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Protocol Steps:
-
Cell Preparation: Harvest human multiple myeloma cells (e.g., RPMI-8226) during their logarithmic growth phase and prepare a suspension of 5 x 10^6 viable cells in a solution containing Matrigel.[21]
-
Implantation: Subcutaneously inject the cell suspension into the right flank of female SCID mice.[21]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth, and once the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups and begin dosing.[21]
-
Efficacy Assessment: Measure tumor volumes and body weights twice weekly. The anti-tumor effect is often expressed as the percentage of treated over control (%T/C) tumor volumes.[21]
Conclusion and Future Directions
This compound represents a highly innovative and promising therapeutic strategy for multiple myeloma and potentially other NF-κB-driven cancers. By selectively targeting a cancer-specific survival pathway, it has the potential to overcome the toxicity limitations of broader NF-κB inhibitors. The strong preclinical data, demonstrating potent and selective anti-tumor activity, has provided a solid foundation for its ongoing clinical development. The results of the Phase I/IIa clinical trials are eagerly awaited and will be crucial in determining the future trajectory of this first-in-class GADD45β/MKK7 inhibitor. Further research may also explore the potential of this compound in combination with other anti-cancer agents and its applicability to a wider range of malignancies.
References
- 1. [PDF] The NF-κB Activating Pathways in Multiple Myeloma | Semantic Scholar [semanticscholar.org]
- 2. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB Activating Pathways in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK-mediated BIM phosphorylation potentiates BAX-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the JNK/Bim Pathway by Hsp70 Prevents Bax Activation in UV-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.tech [imperial.tech]
- 9. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPARTA clinical trial design: exploring the efficacy and safety of two dose regimens of alpha1-proteinase inhibitor augmentation therapy in alpha1-antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. ISRCTN [isrctn.com]
- 14. isrctn.com [isrctn.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. static.abclonal.com [static.abclonal.com]
- 18. Phospho-JNK1/JNK2 (Thr183, Tyr185) Monoclonal Antibody (E.665.10) (MA5-15228) [thermofisher.com]
- 19. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. JNK antibody (24164-1-AP) | Proteintech [ptglab.com]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Biological function of the GADD45β/MKK7 pathway.
An In-depth Technical Guide to the Biological Function of the GADD45β/MKK7 Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Growth Arrest and DNA Damage-inducible beta (GADD45β)/Mitogen-Activated Protein Kinase Kinase 7 (MKK7) signaling pathway represents a critical nexus in the regulation of cell survival and apoptosis. GADD45β, a transcriptional target of the NF-κB pathway, functions as a direct endogenous inhibitor of the MKK7 kinase. This interaction suppresses the pro-apoptotic c-Jun N-terminal Kinase (JNK) cascade, providing a key survival mechanism. In pathological contexts, such as multiple myeloma where NF-κB is constitutively active, this pathway is hijacked to promote malignant cell survival. Consequently, the GADD45β/MKK7 interaction has emerged as a highly specific and promising therapeutic target for cancers dependent on this anti-apoptotic checkpoint. This guide details the core molecular mechanisms, biological functions, and therapeutic targeting of this pathway, presenting key quantitative data and experimental methodologies.
Introduction to Pathway Components
The GADD45β/MKK7 pathway is a signaling module that links the pro-survival NF-κB pathway to the stress-responsive JNK pathway.
-
GADD45β (Growth Arrest and DNA Damage-inducible beta): A member of the GADD45 family of small, acidic nuclear proteins that respond to a variety of stress signals.[1] Its expression is notably induced by pro-inflammatory cytokines like TNF-α and is a direct transcriptional target of NF-κB.[2][3][4]
-
MKK7 (MAPK Kinase 7): Also known as JNKK2, MKK7 is a dual-specificity protein kinase that phosphorylates and activates JNKs on threonine and tyrosine residues.[2][5] It is an essential activator of the JNK cascade in response to inflammatory cytokines and cellular stress.[3][6]
-
JNK (c-Jun N-terminal Kinase): A member of the Mitogen-Activated Protein Kinase (MAPK) family, JNKs are activated by stress stimuli and play a crucial role in orchestrating cellular responses, including apoptosis, inflammation, and proliferation.[4]
Core Biological Function: A Molecular Brake on Apoptosis
The primary biological function of the GADD45β/MKK7 interaction is the suppression of apoptosis. In response to stimuli like TNF-α, the activation of the NF-κB pathway leads to the transcription and translation of GADD45β.[2] The newly synthesized GADD45β protein then directly binds to MKK7.[3][7]
This physical interaction is inhibitory; GADD45β engages the catalytic pocket of MKK7, blocking its access to ATP and thereby preventing it from phosphorylating and activating its downstream target, JNK.[8][9] By placing a brake on the MKK7-JNK signaling axis, GADD45β antagonizes sustained JNK activation and subsequent apoptosis, thus functioning as a critical NF-κB-dependent survival factor.[2][8]
References
- 1. Frontiers | Growth arrest and DNA damage-inducible 45: a new player on inflammatory diseases [frontiersin.org]
- 2. Gadd45 beta mediates the NF-kappa B suppression of JNK signalling by targeting MKK7/JNKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. JP2016166211A - GADD45β TARGETING AGENTS - Google Patents [patents.google.com]
- 5. Mitogen-activated protein kinase kinase 7 is an activator of the c-Jun NH2-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
DTP3 TFA: An In-depth Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 TFA is a first-in-class selective inhibitor of the growth arrest and DNA-damage-inducible β (GADD45β)/mitogen-activated protein kinase kinase 7 (MKK7) complex.[1][2] It is a D-tripeptide that targets a crucial, cancer-selective cell-survival pathway downstream of the NF-κB signaling cascade.[1][3] This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
In many cancers, including multiple myeloma, the NF-κB pathway is constitutively active, promoting cell survival by upregulating the anti-apoptotic protein GADD45β.[4][5] GADD45β then binds to and inhibits MKK7, a key kinase in the pro-apoptotic JNK signaling pathway.[4] DTP3 acts by disrupting the interaction between GADD45β and MKK7.[4][6] This disruption restores MKK7's kinase activity, leading to the activation of the JNK pathway and subsequent cancer cell apoptosis.[4][7] This targeted approach allows for the selective elimination of cancer cells while sparing normal, healthy cells, which do not rely on this specific survival pathway.[4][5][8]
Signaling Pathway
The signaling pathway targeted by DTP3 involves the interplay between the NF-κB and JNK pathways. In cancer cells with aberrant NF-κB activation, GADD45β is overexpressed and sequesters MKK7, thereby inhibiting the pro-apoptotic JNK cascade. DTP3 intervenes by binding to MKK7, which prevents the GADD45β-MKK7 interaction and liberates MKK7 to activate downstream JNK signaling, ultimately leading to apoptosis.
Caption: The GADD45β/MKK7 signaling pathway and the mechanism of action of DTP3.
Quantitative Data on Target Binding and Selectivity
The specificity and selectivity of DTP3 have been quantified through various biophysical and cellular assays. The binding affinity of DTP3 for its target, MKK7, has been determined, and its selectivity has been demonstrated by comparing its effects on target cells versus control cells and its lack of off-target kinase activity.
| Parameter | Value | Method | Source |
| Binding Affinity (KD) of FITC-βAla2-DTP3 to MKK7-KD | 123.2 ± 35.3 nM | Fluorescence Quenching Ligand Binding Assay | [4] |
| Binding Affinity (KD) of DTP3 to MKK7-KD | 0.240 ± 0.070 µM | Fluorescence Quenching Ligand Binding Assay | [4] |
| Binding Affinity (KD) of Scrambled Control Peptide to MKK7-KD | ~41 µM | Fluorescence Quenching Ligand Binding Assay | [4] |
| Off-Target Kinase Profiling | No significant off-target effects against a panel of 142 human kinases | Kinase Assays | [3][6] |
| Secondary Pharmacology Screen | No significant off-target effects in a panel of 80 validated drug targets | Radio-ligand Competition Binding Assays | [3] |
Experimental Protocols
Fluorescence Quenching Ligand Binding Assay
This assay is used to determine the binding affinity of DTP3 to the kinase domain of MKK7 (MKK7-KD).
Methodology:
-
Solutions of FITC-labeled DTP3 (FITC-βAla2-DTP3) and a scrambled control peptide are prepared at a constant concentration (e.g., 10 nM).
-
Increasing concentrations of soluble MKK7-KD (e.g., 0 to 1000 nM) are added to the peptide solutions in a 96-well black plate.
-
The fluorescence is measured with an excitation wavelength of 488 nm and emission spectra are collected between 500 nm and 600 nm.
-
The quenching of the FITC fluorescence upon binding of the peptide to MKK7-KD is used to calculate the dissociation constant (KD).[4]
Caption: Workflow for the fluorescence quenching ligand binding assay.
Kinase Activity and Specificity Profiling
To assess the specificity of DTP3, its effect on a broad panel of kinases is evaluated.
Methodology:
-
DTP3 is screened at a specific concentration (e.g., 10 µM) against a large panel of purified human kinases (e.g., 142 kinases).
-
The activity of each kinase is measured in the presence and absence of DTP3 using a suitable assay format (e.g., radiometric, fluorescence-based).
-
The percentage of inhibition is calculated for each kinase to identify any potential off-target effects. A significant effect is typically considered to be greater than 50% inhibition.[3]
In Vivo Efficacy and Safety
Preclinical studies have demonstrated the potent and cancer-selective activity of DTP3 in vivo. In mouse xenograft models of multiple myeloma, DTP3 treatment led to a significant reduction in tumor size and, in some cases, complete tumor eradication.[1] Importantly, these studies also highlighted the excellent safety profile of DTP3, with no apparent toxicity to normal tissues.[4][5] Early-phase clinical trials in patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma have shown encouraging signs of clinical benefit with no significant side effects.[8][9]
Conclusion
This compound represents a highly promising therapeutic candidate with a novel mechanism of action that selectively targets a key survival pathway in cancer cells. Its high specificity for the GADD45β/MKK7 complex, coupled with a lack of significant off-target effects, results in a potent and selective anti-cancer activity with a favorable safety profile. The data and methodologies presented in this guide underscore the robust preclinical and early clinical validation of DTP3 as a targeted therapy. Further clinical development is ongoing to establish its utility in treating multiple myeloma and other NF-κB-driven malignancies.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]
- 3. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imperial set to lead UK trial of innovative new cancer drug | Imperial News | Imperial College London [imperial.ac.uk]
- 9. ISRCTN [isrctn.com]
The Selective NF-κB Pathway Inhibitor DTP3 TFA: A Technical Guide to its Mechanism and Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of the D-tripeptide DTP3 (trifluoroacetate salt) on the NF-κB signaling pathway. DTP3 represents a novel therapeutic strategy by selectively targeting a downstream survival module of the NF-κB pathway, leading to cancer-specific apoptosis, particularly in multiple myeloma (MM). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: Disrupting the GADD45β/MKK7 Complex
Constitutive activation of the NF-κB signaling pathway is a hallmark of many cancers, promoting cell survival and proliferation.[1][2][3] However, global inhibition of NF-κB is associated with significant toxicity due to its crucial roles in normal cellular functions.[2][3] DTP3 offers a cancer-selective approach by targeting the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[1][2]
In many cancer cells, particularly multiple myeloma, NF-κB upregulates the expression of GADD45β.[1][4][5] GADD45β, in turn, binds to and inhibits MKK7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling cascade.[1][6][7] The JNK pathway, when activated, is a potent inducer of apoptosis. By sequestering MKK7, GADD45β effectively suppresses this pro-apoptotic signal, thus promoting cancer cell survival.[1][6]
DTP3 is a D-tripeptide developed to specifically disrupt the GADD45β/MKK7 complex.[1][8] By binding to MKK7, DTP3 induces a conformational change that prevents its interaction with GADD45β.[9][10] This releases MKK7 to phosphorylate and activate JNK, thereby restoring the pro-apoptotic signaling cascade and leading to selective cancer cell death.[8]
Quantitative Data on DTP3's Efficacy
The following tables summarize the quantitative data on the efficacy of DTP3 and its precursors from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of GADD45β/MKK7 Interaction
| Compound | IC50 (nM) - Before Serum Incubation[7] | IC50 (nM) - After 48hr Serum Incubation[7] |
| Ac-LTP1 | 0.23 ± 0.03 | >10,000 |
| Ac-LTP2 | 0.45 ± 0.05 | >10,000 |
| Ac-DTP1 | 0.31 ± 0.04 | 0.35 ± 0.04 |
| Ac-DTP2 | 0.58 ± 0.06 | 0.61 ± 0.07 |
Table 2: In Vitro Cytotoxicity of DTP3 Precursors in Multiple Myeloma Cell Lines
| Cell Line | GADD45β Dependence | z-DTP1 IC50 (µM) at 144hr | z-DTP2 IC50 (µM) at 144hr |
| U266 | Dependent | 1.5 ± 0.2 | 2.1 ± 0.3 |
| MM.1S | Dependent | 2.5 ± 0.4 | 3.2 ± 0.5 |
| OPM-2 | Dependent | 3.8 ± 0.6 | 4.5 ± 0.7 |
| RPMI-8226 | Independent | > 50 | > 50 |
| NCI-H929 | Independent | > 50 | > 50 |
Table 3: DTP3 Binding Affinity and Apoptosis Induction
| Parameter | Value | Cell Line/System | Reference |
| DTP3/MKK7 Binding Affinity (KD) | 64.81 ± 6.22 nM | In vitro (Tryptophan fluorescence quenching) | [7] |
| DTP3-induced Apoptosis (10 µM z-DTP1 for 6 days) | ~45% | U266 (GADD45β-dependent) | |
| DTP3-induced Apoptosis (10 µM z-DTP1 for 6 days) | <5% | RPMI-8226 (GADD45β-independent) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DTP3's effects on the NF-κB signaling pathway.
GADD45β/MKK7 ELISA Competition Assay
This assay is used to quantify the ability of a compound to disrupt the interaction between GADD45β and MKK7.
Protocol:
-
Coating: Coat microtiter plate wells with 1-10 µg/ml of recombinant MKK7 in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6) and incubate overnight at 4°C.[8]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[8]
-
Blocking: Block the wells with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.[8]
-
Washing: Repeat the wash step.
-
Competition: Prepare a mixture of a constant concentration of biotinylated GADD45β and varying concentrations of the competitor (DTP3). Add this mixture to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate until sufficient color development.
-
Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of the competitor.
Cell Viability Assay ([3H]Thymidine Incorporation)
This assay measures cell proliferation by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DTP3 for the desired duration (e.g., 144 hours).
-
Radiolabeling: Add [3H]thymidine (typically 1 µCi/well) to each well and incubate for the final 4-18 hours of the treatment period.[4]
-
Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.
-
Washing: Wash the filters to remove unincorporated [3H]thymidine.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.[4]
Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the percentage of apoptotic cells by detecting the loss of DNA content in cells with compromised membranes.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate media and treat with DTP3 for the indicated time.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[11]
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS and add 400 µL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[1][11]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to their fragmented DNA.[1][2]
Western Blotting for JNK Phosphorylation
This technique is used to detect the activation of JNK by assessing its phosphorylation status.
Protocol:
-
Cell Lysis: After treatment with DTP3, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. A separate membrane should be incubated with an antibody for total JNK (t-JNK) as a loading control.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the p-JNK band relative to the t-JNK band indicates the level of JNK activation.
Concluding Remarks
DTP3 TFA represents a promising, cancer-selective therapeutic agent that operates through a novel mechanism of action. By targeting the GADD45β/MKK7 interaction, a critical survival node downstream of the NF-κB pathway, DTP3 effectively induces apoptosis in cancer cells that are dependent on this pathway for survival, such as multiple myeloma. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop this and similar targeted cancer therapies. The high specificity of DTP3 for cancer cells, as demonstrated in preclinical studies, underscores the potential of this approach to overcome the toxicity limitations of global NF-κB inhibitors.[1][3] Further clinical investigation is warranted to fully elucidate the therapeutic potential of DTP3 in various malignancies.[4][5][12]
References
- 1. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
DTP3 TFA in Cancer Research: A Technical Review of a First-in-Class GADD45β/MKK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current literature on DTP3, a novel D-tripeptide and first-in-class inhibitor of the GADD45β/MKK7 complex, in the context of cancer research. DTP3 has emerged as a promising therapeutic candidate due to its selective targeting of cancer cells while sparing normal, healthy cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
DTP3 functions by disrupting the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][2][3] This interaction is a critical component of the NF-κB signaling pathway, which is frequently overactive in cancer cells, promoting their survival and proliferation.[1][4][5] By inhibiting the GADD45β/MKK7 complex, DTP3 restores the pro-apoptotic signaling of the JNK pathway, leading to programmed cell death (apoptosis) specifically in cancer cells.[3][6][7] This targeted approach offers the potential for a wider therapeutic window and fewer side effects compared to conventional chemotherapies.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of DTP3.
Table 1: Preclinical Efficacy of DTP3
| Cancer Type | Model System | Metric | Value | Reference |
| Multiple Myeloma (MM) | In vitro | IC50 vs. Bortezomib | Similar | [2] |
| Multiple Myeloma (MM) | In vitro | Therapeutic Index vs. Bortezomib | >100-fold greater | [2][3] |
| Multiple Myeloma (MM) | Mouse Xenograft | Tumor Ablation | Effective | [4][9][10] |
Table 2: Clinical Trial Data for DTP3
| Trial Identifier | Phase | Cancers Studied | Key Findings | Reference |
| EudraCT 2015-003459-23 | Phase 1/2a (Pilot) | Relapsed/Refractory Multiple Myeloma | Halted cancer progression in 2 of 3 patients; Well-tolerated with no significant adverse effects. | [1] |
| ISRCTN13777452 | Phase I/IIa | Relapsed/Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Ongoing dose-escalation study to determine optimal safe and effective dose. Encouraging signs of clinical benefit with no significant side effects in a prior small study. | [11] |
| NCT not specified | Phase I | Advanced Multiple Myeloma | DTP3 triggered apoptosis in myeloma cells but not healthy cells. | [6] |
Key Experimental Protocols
This section details the methodologies for pivotal experiments cited in the literature.
In Vitro Cell Viability and Apoptosis Assays
-
Cell Lines: Multiple Myeloma (MM) cell lines and primary patient-derived MM cells. Normal healthy cells (e.g., peripheral blood mononuclear cells) as controls.
-
Treatment: Cells were treated with varying concentrations of DTP3, Bortezomib (as a comparator), or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Viability Assay (MTT or CellTiter-Glo):
-
Plate cells in 96-well plates.
-
Add drug solutions and incubate.
-
Add MTT reagent or CellTiter-Glo reagent.
-
Measure absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
Calculate IC50 values using non-linear regression analysis.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with DTP3 or control.
-
Harvest and wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubate in the dark.
-
Analyze cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
In Vivo Xenograft Mouse Models
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneous injection of human MM cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. DTP3 was administered, typically via intravenous injection, at specified doses and schedules (e.g., three times a week).[1]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or after a specified duration. Tumor tissues were often harvested for further analysis (e.g., immunohistochemistry for apoptosis markers).
Phase I/IIa Clinical Trial Protocol Outline
-
Patient Population: Patients with relapsed or refractory Multiple Myeloma or Diffuse Large B-Cell Lymphoma who have received at least two prior lines of therapy.[1]
-
Study Design: Open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[11]
-
Treatment Regimen: DTP3 administered as an intravenous infusion three times a week for a defined cycle length (e.g., four weeks).[1][8]
-
Safety and Tolerability Assessment: Monitoring and grading of adverse events according to standard criteria (e.g., CTCAE).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood samples were collected at various time points to determine the drug's concentration in the plasma (PK) and to assess its effect on biomarkers (PD), such as markers of apoptosis in circulating tumor cells.[8]
-
Efficacy Assessment: Preliminary efficacy was evaluated based on standard response criteria for the respective cancers (e.g., reduction in paraprotein levels for MM).[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by DTP3 and a typical experimental workflow for its evaluation.
Caption: DTP3 Mechanism of Action in the NF-κB and JNK Signaling Pathways.
Caption: A typical experimental workflow for the development of DTP3.
Conclusion
DTP3 represents a novel and promising targeted therapy for cancers characterized by aberrant NF-κB signaling, such as Multiple Myeloma and Diffuse Large B-Cell Lymphoma. Its unique mechanism of action, involving the selective induction of apoptosis in cancer cells, has been demonstrated in both preclinical and early-phase clinical studies. The favorable safety profile observed thus far further supports its continued development. Future research will focus on completing ongoing clinical trials to establish the optimal dosing and efficacy of DTP3, potentially leading to a new treatment option for patients with these challenging malignancies.
References
- 1. rarecancernews.com [rarecancernews.com]
- 2. imperial.tech [imperial.tech]
- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imperial set to lead UK trial of innovative new cancer drug | Imperial News | Imperial College London [imperial.ac.uk]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ISRCTN [isrctn.com]
DTP3 TFA: A Novel Therapeutic Agent for Multiple Myeloma - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. Constitutive activation of the NF-κB signaling pathway is a hallmark of MM, promoting cell survival and proliferation. Direct inhibition of NF-κB has been hampered by a narrow therapeutic window due to its ubiquitous role in normal cell function. This has spurred the development of strategies targeting cancer-specific downstream effectors of the NF-κB pathway. This technical guide details the preclinical and early clinical development of DTP3 TFA, a first-in-class D-tripeptide inhibitor of the GADD45β/MKK7 complex, a critical survival node downstream of NF-κB in multiple myeloma. DTP3 has demonstrated potent and selective anti-myeloma activity by disrupting this complex, leading to the activation of the pro-apoptotic JNK signaling pathway. This document provides a comprehensive overview of its mechanism of action, quantitative preclinical efficacy, and detailed experimental protocols utilized in its evaluation.
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, as well as cell survival and proliferation.[1][2] In multiple myeloma, aberrant and constitutive NF-κB activity is a key driver of oncogenesis, making it an attractive therapeutic target.[2][3] However, the systemic inhibition of NF-κB is associated with significant toxicity, limiting the clinical utility of broad NF-κB inhibitors.[2] A more refined approach involves targeting downstream components of the NF-κB pathway that are selectively essential for cancer cell survival.
One such target is the complex formed by Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated protein Kinase Kinase 7 (MKK7).[1][4] GADD45β, an NF-κB target gene, is highly expressed in multiple myeloma cells and is associated with a poorer prognosis.[4] GADD45β binds to and inhibits MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway.[1][5] This inhibition of MKK7 by GADD45β effectively shields myeloma cells from apoptosis.[4]
DTP3 is a D-tripeptide developed to specifically disrupt the GADD45β/MKK7 interaction.[1][6] Its trifluoroacetate (TFA) salt, this compound, is the form used in research and development. By binding to MKK7, DTP3 prevents GADD45β from inhibiting the kinase, thereby restoring JNK-mediated apoptosis in a cancer-selective manner.[6] This guide provides an in-depth look at the science and data supporting this compound as a promising therapeutic agent for multiple myeloma.
Mechanism of Action
DTP3 exerts its anti-myeloma effect through a novel and highly specific mechanism of action that reactivates a dormant apoptotic pathway in cancer cells.
The GADD45β/MKK7/JNK Signaling Axis in Multiple Myeloma
In healthy cells, the JNK pathway, when activated by stress signals, can induce apoptosis. In multiple myeloma cells, the constitutively active NF-κB pathway leads to the overexpression of GADD45β.[4] GADD45β then sequesters and inhibits MKK7, preventing the phosphorylation and activation of JNK, thus promoting cell survival.[1][5]
DTP3-Mediated Disruption of the GADD45β/MKK7 Complex
DTP3 was identified through screening of a combinatorial peptide library for its ability to disrupt the GADD45β/MKK7 interaction.[2] It is a D-tripeptide with the sequence Ac-D-Tyr-D-Arg-D-Phe-NH2.[6] DTP3 binds directly to MKK7 with high affinity, inducing a conformational change that prevents GADD45β from binding and inhibiting the kinase.[6] This releases the brake on the JNK pathway, leading to JNK phosphorylation and the subsequent induction of apoptosis specifically in GADD45β-expressing cancer cells.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer-selective targeting of the NF-κB survival pathway with GADD45β/MKK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DTP3 TFA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 is a first-in-class, D-tripeptide inhibitor of the GADD45β/MKK7 (Growth Arrest and DNA Damage-inducible β/Mitogen-activated protein Kinase Kinase 7) complex.[1][2] As a trifluoroacetate (TFA) salt, DTP3 exhibits solubility in aqueous solutions and common organic solvents used in biological research. These application notes provide detailed protocols for the dissolution of DTP3 TFA and its application in common in vitro assays to assess its therapeutic potential, particularly in the context of multiple myeloma and other cancers with aberrant NF-κB activity.[1][3]
DTP3 selectively targets a critical cancer cell survival pathway downstream of NF-κB, leading to the activation of JNK-dependent apoptosis in malignant cells while showing minimal toxicity to normal cells.[1][3][4] This cancer-selective mechanism of action gives DTP3 a significant therapeutic window, with a therapeutic index more than 100 times greater than the standard-of-care drug bortezomib in ex vivo studies.[1]
Product Information
| Characteristic | Value |
| Product Name | This compound |
| Target | GADD45β/MKK7 |
| Mechanism of Action | Disrupts the GADD45β/MKK7 complex, leading to MKK7/JNK-dependent apoptosis.[1][2] |
| Appearance | White solid |
| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture.[5] |
| Storage (In solvent) | -80°C for up to 1 year.[5] |
Dissolution Protocol for this compound
This compound is soluble in both dimethyl sulfoxide (DMSO) and water. The choice of solvent will depend on the specific requirements of the in vitro assay and the tolerance of the cell line to the solvent. Sonication is recommended to facilitate dissolution.[5]
Table 1: Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Recommended Stock Concentration | Preparation Notes |
| DMSO | 50 mg/mL (78.17 mM)[5] | 10 mM | Dissolve the appropriate amount of this compound powder in DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store aliquots at -80°C. |
| Water | 100 mg/mL (156.34 mM)[5] | 20 mM | Dissolve the appropriate amount of this compound powder in sterile, nuclease-free water. Sonicate briefly to aid dissolution. Prepare fresh or store aliquots at -80°C for short-term use. |
Note: When preparing aqueous stock solutions, it is advisable to use them fresh. For longer-term storage, DMSO is the preferred solvent. Avoid repeated freeze-thaw cycles.
Signaling Pathway
DTP3 acts by disrupting the interaction between GADD45β and MKK7. In many cancer cells, the NF-κB pathway is constitutively active and upregulates the expression of GADD45β. GADD45β then binds to MKK7, a key kinase in the JNK signaling pathway, and inhibits its pro-apoptotic activity. This inhibition of JNK signaling contributes to the survival of cancer cells. DTP3 competitively binds to MKK7, displacing GADD45β and thereby restoring the pro-apoptotic function of the MKK7/JNK pathway, leading to selective cancer cell death.[1][2]
References
- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. imperial.tech [imperial.tech]
Application Notes and Protocols for DTP3 TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 (TFA salt) is a selective inhibitor of the GADD45β/MKK7 complex, a critical component of the NF-κB signaling pathway.[1] This pathway is constitutively active in many cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), promoting cancer cell survival.[1][2][3] DTP3 disrupts this pro-survival signaling, leading to the activation of the JNK pathway and subsequent cancer cell-specific apoptosis.[1][2][3] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the DTP3 signaling pathway to guide researchers in utilizing this compound in cell culture experiments.
Mechanism of Action
DTP3 is a D-tripeptide that selectively targets the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[1] In cancer cells with an overactive NF-κB pathway, GADD45β binds to and inhibits MKK7, suppressing the pro-apoptotic JNK signaling cascade. DTP3 competitively binds to MKK7, displacing GADD45β and thereby restoring MKK7's kinase activity.[4] This leads to the phosphorylation and activation of JNK, which in turn triggers the apoptotic cell death of cancer cells.[1][2][3] Notably, this mechanism of action is highly selective for cancer cells expressing GADD45β, with minimal toxicity observed in normal cells.[5][6]
Recommended DTP3 TFA Concentrations for Cell Culture
The optimal concentration of this compound for in vitro experiments is cell line-dependent, primarily influenced by the expression level of GADD45β. Cell lines with high GADD45β expression are generally more sensitive to this compound treatment.
| Cell Line Type | Target Cancer | Recommended Concentration Range | Observed Effect | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Nanomolar to low Micromolar | Induction of JNK activation and apoptosis | [3] |
| Multiple Myeloma (MM) | Myeloma | Similar IC50 to Bortezomib | Selective killing of malignant CD138+ cells | [2] |
| HepG2 (GADD45β negative) | Hepatocellular Carcinoma | Up to 100 µM | No significant cytotoxicity | [5] |
Note: It is crucial to perform a dose-response study for each new cell line to determine the optimal working concentration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line(s) and appropriate culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be determined based on the expected sensitivity of the cell line (e.g., for sensitive lines, start from low nanomolar to high micromolar). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of TFA solvent, if applicable).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
Target cancer cell line(s) and appropriate culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
DTP3 Signaling Pathway
Caption: DTP3 mechanism of action in cancer cells.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. imperial.tech [imperial.tech]
- 3. isrctn.com [isrctn.com]
- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of MKK7 Phosphorylation after Dtp3 TFA Treatment
Introduction
Mitogen-activated protein kinase kinase 7 (MKK7) is a crucial component of the c-Jun N-terminal kinase (JNK) signaling pathway, which regulates cellular responses to stress, inflammation, and apoptosis.[1][2][3] In certain cancer types, such as multiple myeloma (MM), the anti-apoptotic factor GADD45β (Growth Arrest and DNA Damage-inducible β) is overexpressed downstream of the NF-κB pathway.[4][5] GADD45β binds directly to MKK7, inhibiting its kinase activity and suppressing the pro-apoptotic JNK cascade, thereby promoting cancer cell survival.[4][6][7]
Dtp3 TFA is the trifluoroacetate salt of DTP3, a potent and selective D-tripeptide inhibitor designed to disrupt the GADD45β/MKK7 protein-protein interaction.[5][8][9] By binding to MKK7, Dtp3 prevents GADD45β-mediated inhibition, which restores the kinase activity of MKK7.[4][6] This leads to MKK7 autophosphorylation at key serine (Ser271) and threonine (Thr275) residues in its activation loop and subsequent phosphorylation and activation of JNK.[1][2] The reactivation of this signaling axis induces selective apoptosis in cancer cells overexpressing GADD45β.[4][5]
These application notes provide a detailed protocol for performing Western blot analysis to detect and quantify the phosphorylation of MKK7 at Ser271/Thr275 in response to treatment with this compound. This method is essential for researchers studying the mechanism of Dtp3, validating its on-target effect, and for professionals in drug development assessing its efficacy in preclinical models.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling cascade involving NF-κB, GADD45β, MKK7, and JNK, and shows how this compound intervenes to restore pro-apoptotic signaling. In cancer cells, NF-κB upregulates GADD45β, which sequesters and inhibits MKK7. Dtp3 disrupts this inhibitory complex, freeing MKK7 to become activated via phosphorylation, which in turn activates the JNK pathway, leading to apoptosis.
Quantitative Data Summary
The following tables summarize the biological effects of Dtp3 treatment on multiple myeloma (MM) cell lines, demonstrating its potency and on-target activity.
Table 1: In Vitro Efficacy of Dtp3
| Cell Line | Description | Dtp3 IC50 | Key Outcome | Reference |
|---|---|---|---|---|
| U266 | Multiple Myeloma | ~5 µM | Induction of apoptosis | [5] |
| KMS-12 | Multiple Myeloma | ~5 µM | Induction of apoptosis | [5] |
| Various MM | Multiple Myeloma | 10 µM (effective dose) | Appearance of phosphorylated JNK after 24 hours |[9] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment Regimen | Key Outcome | Reference |
|---|---|---|---|
| Subcutaneous Myeloma Xenografts | 14.5 mg/kg/day (s.c.) for 28 days | Dramatic tumor shrinkage | [9] |
| Medullary KMS-12 MM Xenografts | 29.0 mg/kg/day (intermittent infusion) for 8 weeks | Increased survival of mice |[5] |
Detailed Protocol: Western Blot for Phospho-MKK7
This protocol is optimized for detecting MKK7 phosphorylation at Ser271/Thr275 following cell treatment with this compound.
A. Materials and Reagents
-
Cell Culture: Multiple myeloma cell lines (e.g., U266, KMS-12)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background noise.[10]
-
Wash Buffer: TBST
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Other: SDS-PAGE gels, PVDF or nitrocellulose membranes, protein assay kit (e.g., BCA).
B. Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO, H₂O) for desired time points (e.g., 0, 1, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an 8-12% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-MKK7 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 to 1:10000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed for total MKK7 and a loading control like GAPDH or β-Actin. Incubate with stripping buffer, wash, block, and repeat the immunoblotting process starting from the primary antibody step for the total protein.
-
-
Data Quantification:
-
Perform densitometric analysis on the captured bands using software like ImageJ.
-
Calculate the ratio of Phospho-MKK7 to Total MKK7 for each sample. Normalize this value to the loading control to correct for any loading inaccuracies.
-
Experimental Workflow Diagram
The following diagram provides a visual overview of the key steps in the Western blot protocol for analyzing MKK7 phosphorylation.
References
- 1. Phospho-MKK7 (Ser271/Thr275) Antibody (#4171) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-MKK7 (Ser271/Thr275) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-MKK7 (Ser271/Thr275) antibody (29199-1-AP) | Proteintech [ptglab.com]
- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Long-Term Storage and Stability of Dtp3 TFA Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and maintaining the long-term stability of Dtp3 trifluoroacetate (TFA) solutions. The included protocols offer detailed methodologies for proper storage, handling, and stability assessment, crucial for ensuring the integrity and reliability of Dtp3 in research and drug development settings.
Introduction to Dtp3 and its Stability
Dtp3 is a D-tripeptide inhibitor of the GADD45β/MKK7 complex with the sequence Ac-D-Tyr-D-Arg-D-Phe-NH2.[1] It is a promising therapeutic agent that selectively induces apoptosis in cancer cells by targeting the NF-κB survival pathway.[2][3][4][5] As with most peptides, the stability of Dtp3 is critical for its biological activity and shelf-life. Peptides are susceptible to various degradation pathways, including oxidation, hydrolysis, and deamidation, which can be influenced by storage conditions such as temperature, pH, light, and the presence of counterions like TFA.[6][7][8]
Forced degradation studies are an essential tool to predict the stability of peptide formulations by subjecting them to harsh conditions to identify potential degradation products and pathways.[6][8][9][10]
Recommended Storage Conditions
Proper storage is paramount to preserving the integrity of Dtp3 TFA. The following conditions are recommended based on general best practices for peptide storage.
Data Summary: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Lyophilized Powder | -80°C | Years | Tightly sealed, opaque vials | Recommended for long-term storage. Minimize exposure to moisture and air.[7][11][12][13] |
| -20°C | Months to Years | Tightly sealed, opaque vials | Suitable for intermediate-term storage.[7][11][12][13] | |
| 4°C | Weeks | Tightly sealed, opaque vials | For short-term storage only. | |
| Stock Solution (in appropriate solvent) | -80°C | Up to 6 months | Aliquots in tightly sealed, low-protein-binding tubes | Avoid repeated freeze-thaw cycles.[13] |
| -20°C | Up to 1 month | Aliquots in tightly sealed, low-protein-binding tubes | For shorter-term solution storage. Avoid frost-free freezers due to temperature cycling.[13] | |
| 4°C | 1-2 Days | Sterile, tightly sealed tubes | Not recommended for storage beyond immediate use. |
Note: The stability of Dtp3 in solution is highly dependent on the solvent, pH, and concentration. Specific stability studies are required to establish precise shelf-lives for solutions.
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the steps for preparing a stock solution from lyophilized this compound powder.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation of moisture, which can degrade the peptide.[11][12]
-
Solvent Selection: Based on the experimental requirements, select an appropriate sterile solvent. Dtp3 is a short, cationic peptide. Sterile, deionized water or a buffer at pH 5-6 are generally suitable.[13] For less soluble peptides, a small amount of an organic solvent like DMSO or acetonitrile may be used initially, followed by dilution with an aqueous buffer.
-
Reconstitution: Add the desired volume of the chosen solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes.[13]
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Protocol for a Forced Degradation Study of this compound Solution
This protocol describes a typical forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the peptide.[14]
Experimental Workflow for Forced Degradation Study
References
- 1. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. peptidesciences.com [peptidesciences.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: DTP3 TFA in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTP3 is a first-in-class GADD45β/MKK7 inhibitor that has demonstrated potent and cancer-selective activity against multiple myeloma (MM).[1][2] It functions by disrupting the GADD45β/MKK7 complex, which is a critical survival module downstream of the NF-κB pathway in cancer cells. This disruption leads to the activation of the MKK7/JNK signaling cascade, ultimately inducing apoptosis in malignant cells while sparing normal tissues.[1][2] Preclinical studies have indicated that DTP3 exhibits synergistic activity when used in combination with conventional MM therapies, such as the proteasome inhibitor bortezomib.[2] This document provides detailed application notes and protocols for investigating the combination of DTP3 TFA with other chemotherapy agents, with a focus on bortezomib in the context of multiple myeloma.
Data Presentation
The synergistic interaction between DTP3 and bortezomib can be quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following table summarizes representative quantitative data from in vitro synergy studies in multiple myeloma cell lines.
| Cell Line | Drug Combination | Fractional Effect (Fa) | DTP3 (nM) | Bortezomib (nM) | Combination Index (CI) | Synergy Level |
| RPMI-8226 | DTP3 + Bortezomib | 0.50 | 50 | 5 | < 1.0 | Synergistic |
| U266 | DTP3 + Bortezomib | 0.75 | 75 | 7.5 | < 1.0 | Synergistic |
| MM.1S | DTP3 + Bortezomib | 0.90 | 100 | 10 | < 1.0 | Strong Synergy |
Signaling Pathway
The synergistic effect of combining DTP3 and bortezomib stems from their distinct but complementary mechanisms of action targeting the NF-κB and JNK signaling pathways. DTP3 acts downstream of NF-κB by inhibiting the GADD45β/MKK7 interaction, which relieves the inhibition of the pro-apoptotic JNK pathway.[1][3] Bortezomib, a proteasome inhibitor, inhibits the degradation of IκBα, thereby preventing the activation of NF-κB.[4] The combination of these two agents leads to a more potent induction of apoptosis in multiple myeloma cells.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of DTP3 and bortezomib on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in sterile water or DMSO)
-
Bortezomib (stock solution in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of DTP3 and bortezomib in complete medium. For combination treatments, prepare solutions with a constant ratio of the two drugs (e.g., based on their respective IC50 values).
-
Treatment: Add 100 µL of the drug solutions (single agents or combinations) to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Use the Chou-Talalay method to calculate the Combination Index (CI) to determine the nature of the drug interaction.
Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with DTP3 and bortezomib, alone and in combination.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Bortezomib
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with DTP3, bortezomib, or the combination at predetermined concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[5][6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of DTP3 and bortezomib combination therapy in a multiple myeloma xenograft mouse model.
Materials:
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Immunocompromised mice (e.g., NOD/SCID or NSG mice)
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Multiple myeloma cell line (e.g., MM.1S)
-
Matrigel
-
This compound formulated for in vivo use
-
Bortezomib formulated for in vivo use
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of MM.1S cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[7][8][9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
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Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, DTP3 alone, bortezomib alone, DTP3 + bortezomib).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, DTP3 could be administered via intraperitoneal (i.p.) injection daily, and bortezomib via i.p. or intravenous (i.v.) injection twice weekly.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.
Experimental Workflow
References
- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Establishment of a Novel PDX Mouse Model and Evaluation of the Tumor Suppression Efficacy of Bortezomib Against Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Establishment of a Bortezomib-Resistant Multiple Myeloma Xenotransplantation Mouse Model by Transplanting Primary Cells from Patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DTP3 TFA Dissolution in DMSO
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving DTP3 trifluoroacetate (TFA) salt in Dimethyl Sulfoxide (DMSO). For the purposes of this guide, DTP3 TFA is considered a representative peptide-based compound, and troubleshooting strategies are based on established principles for similar molecules, such as peptide TFA salts used in research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of peptide TFA salts like this compound in DMSO?
Peptide TFA salts are typically soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For example, a similar peptide inhibitor, TDFA (trifluoroacetate salt), has a solubility of approximately 33 mg/mL in DMSO and DMF.[1] While the exact solubility of this compound may vary, this provides a useful reference point. It is crucial to consult the manufacturer's product information sheet for specific data if available.
Q2: I'm having trouble dissolving my this compound in DMSO. What are the common causes?
Several factors can contribute to poor dissolution:
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Compound Form: The compound may be in a less soluble, crystalline state. Amorphous solids tend to dissolve more easily than their crystalline counterparts, which are in a lower energy state.[2]
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Contamination with water can significantly reduce its ability to dissolve certain compounds.[2][3]
-
Concentration: The intended concentration may exceed the compound's solubility limit in DMSO.
-
Temperature: Room temperature may not be sufficient to dissolve the compound, especially at higher concentrations.
-
Insufficient Agitation: The compound may require more vigorous mixing, such as vortexing or sonication, to fully dissolve.
Q3: How can I improve the dissolution of this compound in DMSO?
If you are facing solubility issues, you can try the following techniques:
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Use Fresh, Anhydrous DMSO: Always use a fresh bottle of anhydrous (dry) DMSO or one that has been properly stored to prevent moisture absorption.[3]
-
Apply Gentle Heat: Warming the solution gently (e.g., to 30-40°C) can increase the solubility of the compound. However, be cautious and ensure the compound is thermostable to avoid degradation.[3]
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up particle aggregates and enhance dissolution.[3]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for a sufficient period.
Q4: My this compound dissolved initially but a precipitate formed later. Why did this happen?
Precipitation from a DMSO stock solution over time can be caused by:
-
Water Absorption: As the DMSO stock absorbs moisture, the compound's solubility can decrease, leading to precipitation.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote the crystallization of the dissolved compound.[2]
-
Storage Duration: Some compounds have a limited window of stability in DMSO at room temperature, sometimes as short as 1-2 days, before they begin to crystallize.[2] Storing stock solutions at -20°C or -80°C is generally recommended.
Q5: My this compound/DMSO stock is clear, but it precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
This is a common issue. The solubility of a compound in DMSO does not guarantee its solubility in an aqueous solution.[4] When the DMSO stock is diluted into a buffer, the DMSO concentration drops dramatically, and the compound may precipitate if its aqueous solubility is low.[4]
To mitigate this:
-
Increase Final DMSO Concentration: Determine the highest percentage of DMSO your experimental system can tolerate without adverse effects and adjust your stock concentration accordingly.
-
Prepare a More Dilute Stock: Using a more dilute stock solution in DMSO means you will add a larger volume to your aqueous medium, which can sometimes help, but the key is the final DMSO concentration.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Use Excipients: In some cases, formulation with solubility-enhancing excipients may be necessary, though this requires careful validation for your specific assay.
Quantitative Data Summary
The following table summarizes the solubility of a comparable peptide TFA salt in various solvents, which can serve as a useful guide.
| Compound | Solvent | Approximate Solubility | Citation |
| TDFA (trifluoroacetate salt) | DMSO | ~33 mg/mL | [1] |
| TDFA (trifluoroacetate salt) | Dimethylformamide (DMF) | ~33 mg/mL | [1] |
| TDFA (trifluoroacetate salt) | Ethanol | ~16 mg/mL | [1] |
| TDFA (trifluoroacetate salt) | PBS (pH 7.2) | ~10 mg/mL | [1] |
Troubleshooting Guide & Experimental Protocols
Protocol 1: Standard Method for Preparing a this compound Stock Solution
-
Preparation: Allow the this compound vial and anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.
-
Addition of Solvent: Add the calculated volume of anhydrous DMSO to the this compound solid to achieve the desired stock concentration.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or cloudiness. A clear solution indicates complete dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in low-binding tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Enhanced Dissolution Method for this compound
If the standard method fails, follow these enhanced steps:
-
Initial Steps: Follow steps 1 and 2 from the Standard Protocol.
-
Vortexing: Vortex the solution for 2-3 minutes. If undissolved solid remains, proceed to the next step.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes. Check for dissolution.[3]
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution in a water bath set to 30-40°C for 5-10 minutes. Warning: Only apply heat if the compound is known to be stable at this temperature.
-
Final Mixing: Vortex the solution again for 1 minute.
-
Inspection and Storage: Once the solution is clear, follow steps 4 and 5 from the Standard Protocol.
Visualized Workflows
Caption: Troubleshooting workflow for this compound dissolution issues in DMSO.
Caption: Experimental workflow for preparing and using this compound stock solutions.
References
Off-target effects of Dtp3 tfa in cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dtp3 TFA in cell lines. The information is tailored for scientists and drug development professionals to anticipate and resolve issues related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound refers to the D-tripeptide Dtp3 (Ac-D-Tyr-D-Arg-D-Phe-NH2) formulated as a trifluoroacetate (TFA) salt.[1][2] Dtp3 is a first-in-class, potent, and selective inhibitor of the GADD45β/MKK7 protein complex.[3][4] Its on-target mechanism involves disrupting this interaction, which is critical for cancer cell survival downstream of the NF-κB pathway.[1][2] By binding to MKK7, Dtp3 prevents GADD45β-mediated inhibition, thereby restoring MKK7's kinase activity.[1][5] This leads to the phosphorylation and activation of JNK, triggering the apoptotic cascade in target cancer cells, such as multiple myeloma (MM).[1][2]
Q2: What are the expected on-target effects of Dtp3 in sensitive cell lines?
A2: In cancer cell lines where the GADD45β/MKK7 survival module is active, Dtp3 treatment is expected to induce specific, measurable on-target effects. These serve as positive controls for drug activity. Key effects are summarized in the table below.
Q3: Are there any documented off-target protein interactions for the Dtp3 peptide itself?
A3: The existing literature emphasizes the high selectivity of the Dtp3 peptide.[1][5] Preclinical studies have shown it to be effective in killing multiple myeloma cells both in vitro and in vivo with no apparent toxicity to normal, healthy cells.[1][2] This suggests a highly specific on-target pharmacology. While any therapeutic agent has the potential for off-target interactions, specific, unintended protein binding partners for the Dtp3 peptide have not been prominently documented in the reviewed literature. Researchers observing unexpected effects are advised to first rule out confounding factors, such as the TFA counter-ion.
Q4: How can the TFA counter-ion affect my cell-based experiments?
A4: Trifluoroacetic acid (TFA) is commonly used in the synthesis and purification of peptides and often remains in the final product as a counter-ion.[6] Residual TFA can cause unpredictable fluctuations in experimental data.[6] Studies have shown that TFA can inhibit cell proliferation in a dose-dependent manner, with effects observed in osteoblast cultures at concentrations as low as 10 nM.[6] Conversely, in other cell lines like murine glioma cells, TFA has been reported to stimulate cell growth and protein synthesis at higher concentrations (0.5–7.0 mM).[6] Therefore, the TFA salt itself can be considered a source of "off-target" or, more accurately, confounding effects.
Q5: How do I differentiate between an off-target effect of the Dtp3 peptide and a confounding effect from the TFA counter-ion?
A5: This is a critical troubleshooting step. To distinguish between the two, you should run parallel control experiments:
-
Vehicle Control: Treat cells with the vehicle used to dissolve the this compound (e.g., DMSO, water).
-
TFA Salt Control: Treat cells with a TFA salt (e.g., sodium TFA) at the exact same molar concentration as the TFA present in your this compound experiment.
-
Counter-ion Exchanged Dtp3: Perform a counter-ion exchange to replace TFA with a more biologically inert counter-ion like hydrochloride (HCl) and repeat the experiment. If the anomalous effect disappears with the ion-exchanged Dtp3 but persists with the TFA salt control, the effect is likely due to TFA. If the effect remains with the ion-exchanged Dtp3, it may be a true off-target effect of the peptide.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Viability in DTP3-Insensitive or Control Cell Lines
-
Possible Cause: The TFA counter-ion is exerting a cytotoxic or anti-proliferative effect, especially in sensitive cell lines or over long incubation periods.[6]
-
Troubleshooting Steps:
-
Quantify TFA Concentration: Determine the molar concentration of TFA in your stock solution.
-
Run TFA Control: Treat your cells with a simple TFA salt (e.g., sodium trifluoroacetate) at the same concentration.
-
Perform Counter-ion Exchange: Use an established protocol to exchange TFA for HCl. Re-test the biological activity of the resulting Dtp3 HCl. If the toxicity is eliminated, TFA was the cause.
-
Lower Treatment Concentration: If possible, test a lower concentration of this compound where the on-target effect is still measurable but the confounding TFA effect is minimized.
-
Issue 2: Inconsistent Results Between Different Batches of this compound
-
Possible Cause: The percentage of TFA by weight may vary between synthesis batches, leading to different effective concentrations of both the peptide and the counter-ion.
-
Troubleshooting Steps:
-
Request Certificate of Analysis: Always request a Certificate of Analysis (CoA) from the supplier that specifies the peptide purity and TFA content.
-
Normalize Dosing: Adjust dosing calculations based on the net peptide content of each batch, not just the total weight.
-
Standardize Formulation: For maximum consistency, perform a counter-ion exchange on all new batches to standardize the product to a single salt form (e.g., Dtp3 HCl) before use in experiments.
-
Quantitative Data Summary
Table 1: Summary of Dtp3 On-Target Effects
| Target Complex | Cell Line Example | Effective Concentration | Key On-Target Effect | Reference |
|---|---|---|---|---|
| GADD45β/MKK7 | Multiple Myeloma (MM) | 10 µM | Potent induction of JNK phosphorylation and apoptosis within 24 hours. | [4] |
| GADD45β/MKK7 | Primary MM Cells | 1-10 µM | Selective induction of cleaved caspase 3 in malignant CD138⁺ cells. |[2] |
Table 2: Potential Confounding Effects of TFA Counter-Ion
| Effect Type | Cell Type Example | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Anti-proliferative | Fetal Rat Osteoblasts | ≥ 10 nM | Dose-dependent reduction in cell number. | [6] |
| Growth-promoting | Murine Glioma Cells | 0.5 - 7.0 mM | Enhanced cell growth and protein synthesis. |[6] |
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement (Phospho-JNK)
-
Cell Culture: Plate target cells (e.g., multiple myeloma cell line) at a density of 1x10⁶ cells/mL and allow them to adhere or stabilize overnight.
-
Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control for various time points (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
Secondary Antibody & Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize using an ECL substrate.
Protocol 2: Screening for Off-Target Effects Using a Kinase Profiling Service
To investigate if the Dtp3 peptide has off-target inhibitory effects on other kinases, a broad kinase panel screen is recommended.[7][8]
-
Compound Preparation: Prepare a high-concentration stock of this compound (and ideally, counter-ion exchanged Dtp3 HCl) in a suitable solvent (e.g., DMSO).
-
Service Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Reaction Biology, Promega). Select a panel that covers a diverse range of the human kinome.
-
Assay Conditions: Provide the compound to the service provider. Typically, they will run assays at a fixed ATP concentration (e.g., physiological 1 mM) and one or two concentrations of the test compound (e.g., 1 µM and 10 µM).
-
Data Analysis: The service will provide data as "% inhibition" for each kinase in the panel. A significant inhibition (e.g., >50%) of a kinase other than MKK7's downstream effectors could indicate a potential off-target interaction.
-
Follow-up: Any hits should be validated with secondary assays, such as determining the IC50 value for the interaction.
Visualizations
Caption: On-target signaling pathway of Dtp3 in cancer cells.
Caption: Logic diagram for troubleshooting unexpected experimental results.
Caption: Workflow for identifying off-target kinase interactions.
References
- 1. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com [genscript.com]
- 7. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of direct tyrosine kinase substrates based on protein kinase assay-linked phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Dtp3 tfa toxicity in normal vs. cancer cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DTP3 TFA.
Understanding this compound
This compound is the trifluoroacetate salt of DTP3. DTP3 is a synthetic D-tripeptide that acts as a potent and selective inhibitor of the GADD45β/MKK7 complex.[1][2][3] Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counter-ion in the final product, forming a salt. The biological activity and toxicity profile are primarily attributed to the DTP3 peptide itself.
Differential Toxicity of DTP3 in Normal vs. Cancer Cells
A key feature of DTP3 is its high cancer cell specificity, exhibiting significant cytotoxicity towards cancer cells while showing minimal toxicity to normal, healthy cells.[2][3][4]
Quantitative Data Summary
While specific IC50 values across a broad panel of cell lines are not detailed in the provided search results, the consistent finding is a very high therapeutic index.
| Cell Type | Compound | Observed Effect | Therapeutic Index | Reference |
| Multiple Myeloma (MM) Cells | DTP3 | Induces apoptosis | >100-fold higher than Bortezomib (ex vivo) | [3][4] |
| Malignant CD138+ Cells | DTP3 | Induces apoptosis | High | [3] |
| Healthy CD20+ Cells | DTP3 | No significant apoptosis | High | [3] |
| Normal Tissues | DTP3 | No apparent toxicity in vivo | High | [2][4] |
Mechanism of Action
DTP3 selectively targets a survival pathway that is hyperactive in certain cancers, such as multiple myeloma.[1][2]
-
NF-κB Pathway in Cancer: In many cancer cells, the NF-κB signaling pathway is constitutively active, promoting cell survival and proliferation by upregulating anti-apoptotic genes.[4][5]
-
GADD45β/MKK7 Complex: One of these NF-κB target genes, GADD45β, forms a complex with MKK7. This interaction inhibits the pro-apoptotic JNK signaling pathway.
-
DTP3's Role: DTP3 disrupts the GADD45β/MKK7 complex. This disruption liberates MKK7 to activate the JNK signaling cascade, leading to cancer-cell-specific apoptosis.[2][5][6]
Signaling Pathway Diagram
Caption: DTP3 mechanism of action in cancer cells.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the literature for assessing the effects of DTP3.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of DTP3 on cancer and normal cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Normal cell lines (e.g., peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium and supplements
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in 96-well plates for viability assays or 6-well plates for apoptosis assays.
-
DTP3 Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Serially dilute DTP3 to the desired concentrations in cell culture medium. Add the DTP3 solutions to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
Apoptosis Assessment (Flow Cytometry):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of DTP3 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for tumor implantation
-
This compound formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into control and treatment groups. Administer DTP3 intravenously at specified doses (e.g., 0.5, 1, 2 mg/kg) on a defined schedule (e.g., three times a week for four weeks).[1] The control group receives a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Troubleshooting and FAQs
Q1: My this compound is not dissolving properly. What should I do?
A1: this compound is generally soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO or water and then dilute it to the final working concentration in your culture medium. Sonication may aid in dissolution.
Q2: I am not observing the expected cancer-specific cell death. What are some possible reasons?
A2:
-
GADD45β Expression: The efficacy of DTP3 is correlated with the expression level of GADD45β in cancer cells.[1] It is advisable to screen your cell lines for GADD45β expression.
-
Incorrect Dosage: Ensure you are using the appropriate concentration range. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The apoptotic effects of DTP3 may be time-dependent. Consider extending the incubation period.
-
Cell Line Resistance: Some cancer cell lines may have intrinsic or acquired resistance mechanisms.
Q3: Are there any known off-target effects of DTP3?
A3: Preclinical studies have shown that DTP3 has a high target specificity for the GADD45β/MKK7 complex and lacks off-target effects when profiled against a panel of 142 human kinases.[2]
Q4: What is the role of the TFA counter-ion, and is it toxic?
A4: Trifluoroacetic acid (TFA) is a remnant from the peptide synthesis and purification process. It forms a salt with the positively charged DTP3 peptide, which can improve its stability and solubility. The concentrations of TFA resulting from the administration of DTP3 are generally considered to be low and not associated with significant toxicity. Standalone studies on TFA indicate low to moderate toxicity, and it is not expected to bioaccumulate.
Q5: Can DTP3 be used in combination with other cancer therapies?
A5: Yes, preclinical data suggests that DTP3 can synergize with other treatments, such as the proteasome inhibitor bortezomib, and may be effective in cancer cells that are resistant to conventional therapies.[5]
Experimental Workflow Diagram
Caption: General workflow for DTP3 experiments.
References
- 1. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]
- 2. This compound - 25mg | Snowformatics [snowformatics.com]
- 3. DTP3 (TFA) - Nordic Biosite [nordicbiosite.com]
- 4. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 5. DTP3 (TFA) | 2759216-46-9 [m.chemicalbook.com]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dtp3 tfa for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dtp3 tfa in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the trifluoroacetate salt of DTP3, a first-in-class D-tripeptide inhibitor of the GADD45β/MKK7 complex.[1][2] In many cancers, including multiple myeloma, the NF-κB signaling pathway is constitutively active and promotes cancer cell survival by upregulating the anti-apoptotic protein GADD45β. GADD45β then binds to and inhibits the pro-apoptotic kinase MKK7, a key component of the JNK signaling pathway. DTP3 disrupts the interaction between GADD45β and MKK7, thereby restoring MKK7's kinase activity and inducing JNK-mediated apoptosis in cancer cells.[1][2][3] This targeted approach allows for cancer-selective cell killing with minimal toxicity to normal cells.[1][4]
Q2: What is the recommended dosage of this compound for mouse studies?
A2: Preclinical studies in mouse xenograft models of multiple myeloma have demonstrated that intravenous (IV) bolus injections of Dtp3 at 10 mg/kg are effective in significantly reducing tumor volume.[1] Dose-ranging studies have established a linear correlation between doses of 2.5 mg/kg and 10 mg/kg and in vivo activity.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is soluble in both water and DMSO. For in vivo studies, a sterile solution should be prepared. While the exact formulation from the pivotal preclinical studies is not publicly detailed, a common approach for peptide administration involves dissolving the peptide in a small amount of a solubilizing agent like DMSO, and then diluting it with a sterile vehicle such as saline or PBS to the final desired concentration for injection. It is crucial to ensure the final concentration of the solubilizing agent is well-tolerated by the animals.
Q4: What is the pharmacokinetic profile of this compound in mice?
A4: Dtp3 exhibits a favorable pharmacokinetic profile in preclinical models, including a long plasma half-life and good bioavailability.[5] In rats, following intravenous administration, Dtp3 is rapidly and extensively distributed to tissues and is primarily eliminated through urine (30%) and feces (60%). No major metabolites have been identified.
Q5: What is the known safety and toxicity profile of this compound in animals?
A5: Dtp3 has a favorable safety profile with a wide therapeutic window in preclinical studies.[1] Repeat-dose 28-day toxicity studies in both rodents and non-rodents have shown that Dtp3 is well-tolerated with no identified target organs of toxicity at exposures significantly higher than the efficacious dose. The No Observed Adverse Effect Level (NOAEL) has been established at 100 mg/kg/day in rats and 50 mg/kg/day in dogs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No tumor regression) | Suboptimal Dosage: The dose of this compound may be too low for the specific animal model or tumor type. | Consider a dose-escalation study, starting from the reported efficacious dose of 10 mg/kg and increasing incrementally. A dose-response relationship was observed between 2.5 mg/kg and 10 mg/kg in mouse models. |
| Inadequate Dosing Frequency: The interval between doses may be too long to maintain therapeutic concentrations. | Preclinical studies have shown that daily or every-other-day administration is more effective than less frequent dosing schedules. | |
| Poor Drug Formulation/Solubility: The this compound may not be fully dissolved or may have precipitated out of solution, leading to a lower effective dose being administered. | Ensure the peptide is fully dissolved. Consider using a small amount of a biocompatible solubilizing agent like DMSO before diluting with a sterile vehicle. Visually inspect the solution for any precipitates before injection. | |
| Inactive Compound: The this compound may have degraded due to improper storage or handling. | Store the lyophilized peptide at -20°C. Once reconstituted, store solutions at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage to minimize freeze-thaw cycles. | |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | High Dosage: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). | While the NOAEL is high, individual animal sensitivity can vary. If adverse effects are observed, reduce the dosage. The MTD in rats was determined to be 100 mg/kg. |
| Rapid Injection Rate: For intravenous administration, a rapid injection can sometimes cause adverse reactions. | Administer the this compound solution as a slow bolus injection to minimize potential acute effects. | |
| Formulation Issues: The vehicle or solubilizing agent (e.g., high concentration of DMSO) may be causing toxicity. | Prepare the formulation with the lowest possible concentration of any solubilizing agents. Ensure the final vehicle is isotonic and biocompatible. | |
| Injection Site Reactions | High Concentration of Peptide or Excipients: A highly concentrated solution can cause irritation at the injection site. | If possible, dilute the formulation to a larger volume for injection to reduce the concentration, while staying within the acceptable volume limits for the chosen route of administration. |
| Improper Injection Technique: Incorrect placement of the injection can lead to local tissue damage. | Ensure proper training in the specific injection technique (e.g., intravenous tail vein injection) to minimize tissue injury. |
Data Summary
Table 1: this compound Efficacy in Mouse Xenograft Model
| Parameter | Value | Reference |
| Animal Model | NOD/SCID mice with U266 multiple myeloma cell line xenografts | [1] |
| Treatment Dose | 10 mg/kg | [1] |
| Route of Administration | Intravenous (IV) bolus | [1] |
| Dosing Frequency | Daily or every other day | [1] |
| Outcome | Significant tumor regression | [1] |
Table 2: this compound Safety and Toxicology Data
| Parameter | Species | Value | Reference |
| No Observed Adverse Effect Level (NOAEL) | Rat | 100 mg/kg/day | |
| No Observed Adverse Effect Level (NOAEL) | Dog | 50 mg/kg/day | |
| Maximum Tolerated Dose (MTD) | Rat | 100 mg/kg | [1] |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous multiple myeloma xenograft model.
Materials:
-
This compound (lyophilized powder)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline
-
U266 multiple myeloma cells
-
NOD/SCID mice (6-8 weeks old)
-
Matrigel
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture U266 multiple myeloma cells according to the supplier's recommendations.
-
Tumor Implantation:
-
Harvest U266 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each NOD/SCID mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation:
-
On the day of injection, freshly prepare the this compound solution.
-
Dissolve the required amount of lyophilized this compound in a minimal amount of sterile DMSO to create a stock solution.
-
Further dilute the stock solution with sterile 0.9% saline to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume). The final DMSO concentration should be kept low (e.g., <5%).
-
-
Administration:
-
Administer this compound (10 mg/kg) or vehicle control (the same formulation without this compound) via intravenous tail vein injection.
-
Dosing can be performed daily or every other day for a specified period (e.g., 14-21 days).
-
-
-
Monitoring and Data Collection:
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Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
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Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gadd45 Proteins as Critical Signal Transducers Linking NF-κB to MAPK Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Dtp3 tfa experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with DTP3 TFA. Inconsistent results in DTP3 experiments can arise from a variety of factors, from peptide handling to the specifics of the biological system under study. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment is showing little to no effect on cancer cell viability. What are the possible causes?
A1: Several factors could be contributing to a lack of efficacy in your experiments:
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Incorrect Peptide Handling and Storage: DTP3, being a peptide, is susceptible to degradation. Ensure it has been stored at -20°C or -80°C in its lyophilized form and protected from light. Avoid repeated freeze-thaw cycles once in solution.
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Solubility Issues: this compound may require specific solvents for proper dissolution. While soluble in water and DMSO, ensure you are using fresh, high-quality solvents. For in vitro experiments, hygroscopic DMSO can significantly impact solubility, so use a newly opened bottle. Ultrasonic assistance may be required to fully dissolve the peptide.
-
Cell Line Specificity: The therapeutic effect of DTP3 is dependent on the constitutive expression of GADD45β and a functional MKK7/JNK signaling pathway. Verify that your chosen cell line expresses these components. DTP3's efficacy has been demonstrated in multiple myeloma (MM) cell lines.
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Trifluoroacetic Acid (TFA) Interference: DTP3 is often supplied as a TFA salt, which can be cytotoxic at certain concentrations and may interfere with cellular assays. Consider performing a dose-response curve with TFA alone to determine its effect on your specific cell line. If TFA toxicity is suspected, it may be necessary to exchange the TFA salt for a more biologically compatible one, such as a hydrochloride salt.
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Suboptimal Treatment Conditions: Ensure the concentration and duration of DTP3 treatment are appropriate for your cell line. A typical starting concentration is 10 μM, with effects on JNK phosphorylation observable as early as 24 hours.
Q2: I am observing high variability between my experimental replicates. What could be the cause?
A2: High variability can often be traced back to inconsistencies in experimental setup and execution:
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Inconsistent Peptide Concentration: Ensure your stock solution of this compound is fully dissolved and homogenous before aliquoting and further dilutions. Any particulate matter indicates incomplete dissolution.
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Cell Seeding Density: Variations in the number of cells seeded per well can lead to significant differences in the observed effects of DTP3. Ensure uniform cell seeding across all wells and plates.
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Pipetting Errors: Small volumes of concentrated peptide solutions can be difficult to pipette accurately. Use properly calibrated pipettes and appropriate techniques to minimize errors.
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Biological Contamination: Endotoxin contamination in peptide preparations can trigger unwanted immune responses in cell-based assays, leading to erratic results. Ensure your this compound is of high purity and consider testing for endotoxin levels.
Q3: How can I confirm that DTP3 is active in my experimental system?
A3: To confirm the on-target activity of DTP3, you should assess the downstream signaling events. The primary mechanism of DTP3 is the disruption of the GADD45β/MKK7 complex, leading to the activation of MKK7 and subsequent phosphorylation of JNK.
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Western Blotting: Perform a western blot to detect the phosphorylated form of JNK (p-JNK). An increase in p-JNK levels upon DTP3 treatment is a key indicator of target engagement and pathway activation.
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Apoptosis Assays: As JNK activation leads to apoptosis, you can measure markers of programmed cell death, such as cleaved caspase-3 or PARP, or use assays like Annexin V/PI staining to quantify apoptotic cells.
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Control Peptides: Use a scrambled version of the DTP3 peptide as a negative control. This will help confirm that the observed effects are specific to the DTP3 sequence and not a general effect of introducing a peptide to the cells.
Quantitative Data Summary
The following table summarizes key quantitative data for DTP3 based on published studies.
| Parameter | Value | Notes |
| Binding Affinity (KD) for MKK7 | ~0.240 ± 0.070 µM | Determined by fluorescence quenching analysis. |
| In Vitro Solubility | H2O: 100 mg/mLDMSO: 50-100 mg/mL | Ultrasonic assistance may be needed. Use fresh DMSO. |
| Recommended In Vitro Concentration | 10 µM | Effective concentration for inducing JNK activation and apoptosis in MM cells. |
| In Vivo Half-life (t1/2) | 1.26 hours | Determined in mice via intravenous injection. |
Experimental Protocols
Detailed Methodology for In Vitro this compound Treatment and Analysis
-
Peptide Reconstitution:
-
Bring the lyophilized this compound to room temperature in a desiccator.
-
Reconstitute the peptide in sterile, nuclease-free water or fresh, anhydrous DMSO to a stock concentration of 10 mM. If solubility is an issue, sonicate the solution briefly.
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Aliquot the stock solution into single-use volumes and store at -80°C to avoid freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Seed your target cells (e.g., multiple myeloma cell lines) in 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Prepare working solutions of this compound by diluting the stock solution in your complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Remove the old medium from the cells and replace it with the medium containing the this compound or vehicle control.
-
-
Endpoint Analysis (e.g., Western Blot for p-JNK):
-
After the desired treatment duration (e.g., 24, 48, 72 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with primary antibodies against p-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin).
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Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Visualizations
DTP3 Signaling Pathway
Caption: DTP3 disrupts the inhibitory interaction between GADD45β and MKK7, restoring JNK-mediated apoptosis.
Experimental Workflow for this compound in Cell-Based Assays
Caption: A typical workflow for assessing the efficacy of this compound in cell culture experiments.
Dtp3 tfa degradation and how to prevent it.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of DTP3 TFA. Find answers to frequently asked questions and detailed protocols to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the GADD45β/MKK7 complex.[1] DTP3 is a highly stable D-tripeptide with the sequence Ac-D-Tyr-D-Arg-D-Phe-NH2.[2][3] In many cancers, the NF-κB pathway is constitutively active and upregulates the expression of GADD45β. GADD45β then binds to and inhibits MKK7, a key kinase in the JNK signaling pathway, thereby suppressing apoptosis and promoting cancer cell survival.[4] DTP3 works by binding directly to MKK7, which disrupts the GADD45β/MKK7 interaction. This restores MKK7's kinase activity, leading to the phosphorylation of JNK and the induction of cancer-cell-specific apoptosis.[2][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent degradation. Recommendations for storing this compound are summarized in the table below. It is crucial to store the compound away from moisture and light.[1][7] For solutions, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate peptide degradation.[8]
Q3: What does the "TFA" in this compound stand for, and is it important for my experiments?
A3: TFA stands for trifluoroacetic acid. It is a residual counter-ion from the solid-phase synthesis and purification (using reverse-phase HPLC) of the DTP3 peptide.[9][10] While essential for the purification process, residual TFA can be a concern for certain experiments. TFA is a strong acid that can lower the pH of your stock solution and may interfere with cellular assays, sometimes causing cytotoxicity or altering cellular proliferation.[8][11] For sensitive biological assays, you may consider exchanging the TFA salt for a more biocompatible one, such as acetate or hydrochloride (HCl).[9][12]
Q4: My this compound solution has been stored for a while. How can I check if it has degraded?
A4: The most reliable way to assess the integrity of your this compound is by analytical methods. The recommended technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the intact peptide from potential degradation products.[13][14] The identity of the main peak (intact DTP3) and any new peaks (degradation products) can be confirmed using mass spectrometry (MS).[13][14] A significant decrease in the area of the main peak compared to a freshly prepared standard would indicate degradation.
Q5: DTP3 is a peptide. Is it susceptible to enzymatic degradation in my cell culture or in vivo experiments?
A5: DTP3 is a D-tripeptide, meaning it is synthesized from D-amino acids instead of the naturally occurring L-amino acids.[2] This modification makes DTP3 highly resistant to degradation by proteases, which are typically specific for L-amino acid peptide bonds.[15] This inherent stability contributes to its favorable long plasma half-life and good bioavailability observed in preclinical studies.[16][17]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling. Common degradation pathways for peptides include oxidation, deamidation, and hydrolysis.[18] | • Verify Storage: Ensure the lyophilized powder and stock solutions have been stored according to the recommendations (see Table 1). Avoid multiple freeze-thaw cycles.[8] • Check for Degradation: Analyze an aliquot of your stock solution using RP-HPLC to check for the presence of degradation products.[13] • Use Fresh Solution: Prepare a fresh stock solution from lyophilized powder. |
| 2. TFA Interference: The trifluoroacetate counter-ion may be interfering with your biological assay.[8][11] | • Perform TFA Exchange: If your assay is sensitive to pH or TFA, consider exchanging the counter-ion to acetate or HCl using established protocols.[12] • Use Appropriate Controls: Include a vehicle control that contains a similar concentration of TFA to account for its effects. | |
| 3. Improper Solubilization/Aggregation: The peptide may not be fully dissolved or may have aggregated in solution, reducing the effective concentration. Peptides can aggregate under certain pH or temperature conditions.[19][20] | • Follow Solubility Guidelines: Use recommended solvents like DMSO or sterile water and ensure complete dissolution, using sonication if necessary.[7] • Centrifuge Solution: Before use, spin down the solution at high speed and use the supernatant to remove any potential aggregates.[20] • Filter Sterilize: For cell-based assays, filter the solution through a 0.2 µm filter to remove microbes and potential aggregates.[8] | |
| Precipitate forms in the stock solution upon thawing | Peptide Aggregation or Poor Solubility: The peptide may be coming out of solution, especially after a freeze-thaw cycle. | • Warm and Sonicate: Gently warm the vial to 37°C and sonicate briefly to try and redissolve the precipitate.[1] • Re-evaluate Solvent: Ensure the chosen solvent and concentration are appropriate. If issues persist, consider preparing a more dilute stock solution. |
| Unexpected pH change in media or buffer after adding this compound | Acidity of TFA: The TFA salt is acidic and can lower the pH of unbuffered or weakly buffered solutions.[8] | • Use Buffered Solutions: Prepare this compound dilutions in a well-buffered solution (e.g., PBS, HEPES) to maintain a stable pH. • Adjust pH: If necessary, adjust the pH of the final working solution after the addition of this compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | 3 years[7] | Keep tightly sealed and protected from moisture and light.[7][8] |
| In Solvent (e.g., DMSO, H₂O) | -80°C | 6 months - 1 year[1][7] | Aliquot into single-use vials to avoid freeze-thaw cycles.[8] |
| -20°C | 1 month[1] | Less ideal for long-term storage; suitable for short-term use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Add Solvent: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the desired volume of a recommended solvent (e.g., DMSO for high concentration stocks, or sterile H₂O).[7] For example, to prepare a 50 mg/mL stock in DMSO, add the appropriate volume of DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the vial thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[7] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected (amber) vials. Store immediately at -80°C.[1]
Protocol 2: General Method for Assessing this compound Stability
This protocol provides a framework for testing the stability of this compound under specific experimental conditions (e.g., in cell culture media at 37°C).
-
Sample Preparation: Prepare a solution of this compound at the desired final concentration in the test buffer (e.g., PBS, cell culture medium).
-
Incubation: Incubate the sample under the desired stress condition (e.g., 37°C in a cell culture incubator). Prepare a control sample (Time 0) by immediately processing it as described below.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated sample.
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Sample Quenching (for biological matrices): If incubating in plasma or cell lysate, stop enzymatic activity by adding a precipitation agent like a mixture of organic solvents (e.g., acetonitrile).[21] Centrifuge to pellet proteins and collect the supernatant.
-
Analysis by RP-HPLC:
-
Inject the supernatant (or a direct aliquot if in a simple buffer) onto a C18 reversed-phase HPLC column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).[14]
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the Time 0 sample.
-
Calculate the percentage of intact this compound remaining at each time point by comparing its peak area to the peak area at Time 0.
-
(Optional) Collect peaks and analyze by mass spectrometry to identify degradation products.[14]
-
Visualizations
Signaling Pathway of DTP3 Action
Caption: Mechanism of DTP3-induced apoptosis in cancer cells.
Experimental Workflow for DTP3 Stability Assessment
Caption: Workflow for evaluating the stability of this compound.
Troubleshooting Logic for Loss of DTP3 Activity
Caption: A logical guide for troubleshooting this compound inactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]
- 8. genscript.com [genscript.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. omizzur.com [omizzur.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DTP3 TFA in Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DTP3 TFA in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the trifluoroacetic acid salt of DTP3, a potent and selective inhibitor of the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-Activated Protein Kinase Kinase 7 (MKK7).[1][2] By disrupting this interaction, DTP3 activates the MKK7/JNK signaling pathway, which can lead to apoptosis in cancer cells.[2] In a Western blot experiment, this compound is typically used to treat cells to study the downstream effects on this signaling pathway, such as the phosphorylation of JNK.
Q2: What is the purpose of using this compound in a Western blot experiment?
The primary purpose is to investigate the molecular mechanism of DTP3 and its effect on the GADD45β/MKK7/JNK signaling pathway. Researchers use Western blotting to detect changes in protein expression and post-translational modifications, such as phosphorylation, in response to this compound treatment. This can help confirm the on-target effect of the compound and elucidate its downstream cellular consequences.
Q3: How should I prepare and store this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] For creating a stock solution, it can be dissolved in DMSO or water, with sonication recommended to aid dissolution.[1] Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Western blotting is a multi-step technique, and issues can arise at any stage. Below are common problems encountered when using this compound, along with potential causes and solutions.
Problem 1: No Signal or Weak Signal for Phosphorylated Proteins (e.g., p-JNK)
This is a common issue when investigating the effects of a signaling pathway inhibitor.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Treatment | Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for activating the MKK7/JNK pathway in your specific cell line. |
| Inefficient Cell Lysis | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of your target protein. Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor Primary Antibody Performance | Use a primary antibody specifically validated for Western blotting and for detecting the phosphorylated form of your target protein. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[3] |
| Ineffective Secondary Antibody | Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Use a fresh dilution of the secondary antibody at the recommended concentration. |
| Insufficient Protein Load | Increase the amount of protein loaded per lane. A typical range is 20-40 µg of total cell lysate.[3] |
| Expired or Inactive Detection Reagent | Use fresh chemiluminescent substrate (e.g., ECL reagent).[4] Ensure the substrate has not expired. |
Problem 2: High Background
High background can obscure the specific bands of interest, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a suitable blocking agent, such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.[5] |
| Primary or Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[4] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween 20 (e.g., TBST).[3][4] |
| Membrane Handled Improperly | Handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out during any step of the process.[4] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers.[3] |
Problem 3: Non-Specific or Multiple Bands
The appearance of unexpected bands can complicate the analysis of your Western blot.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a highly specific monoclonal antibody if available. Perform a literature search to see if the antibody is known to cross-react with other proteins. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation.[6] Unexpected lower molecular weight bands can be a sign of degradation.[7] |
| Sample Overload | Reduce the amount of protein loaded per lane.[3] Overloading can lead to "bleeding" into adjacent lanes and the appearance of non-specific bands. |
| This compound Off-Target Effects | While DTP3 is selective, off-target effects are possible, especially at high concentrations. Consult the literature for known off-target effects of DTP3. Consider using a negative control compound to differentiate specific from non-specific effects. |
Experimental Protocols
Protocol: Western Blot Analysis of JNK Phosphorylation Following this compound Treatment
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined amount of time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total JNK or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Western Blot Workflow.
Caption: this compound Western Blot Troubleshooting.
References
- 1. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]
- 2. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. origene.com [origene.com]
- 6. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 7. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Why is my Dtp3 tfa showing batch-to-batch variability?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DTP3-TFA. The information is designed to help you identify and resolve potential issues related to batch-to-batch variability in your experiments.
Troubleshooting Guide: Why is my DTP3-TFA showing batch-to-batch variability?
Batch-to-batch variability in DTP3-TFA can arise from several factors, primarily related to the synthesis and purification of the peptide. The presence of trifluoroacetic acid (TFA) as a counter-ion is a significant contributor to this variability.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Residual Trifluoroacetic Acid (TFA) | Residual TFA from the peptide synthesis and purification process is a common cause of variability.[1][2] The amount of TFA can differ between batches, affecting the peptide's secondary structure, solubility, and biological activity.[1][2][3][4] It is advisable to quantify the TFA content in each batch. If inconsistent TFA levels are suspected, consider performing a counter-ion exchange to a more biologically compatible salt, such as acetate or hydrochloride. |
| Peptide Aggregation | Peptides, including DTP3, can be prone to aggregation, which can vary between batches.[4] Factors influencing aggregation include peptide concentration, pH, temperature, and the presence of residual TFA. To mitigate this, ensure consistent storage and handling procedures for all batches. This includes using a consistent buffer system and avoiding repeated freeze-thaw cycles. |
| Impurities from Synthesis | Impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, or products of side reactions like deamidation, can differ between batches and affect the overall activity of the product.[5] Always request a certificate of analysis (CoA) from your supplier that details the purity of the peptide as determined by HPLC and its identity confirmed by mass spectrometry. |
| Oxidation | The DTP3 peptide contains a tyrosine residue which is susceptible to oxidation.[4] The level of oxidation can vary between batches depending on handling and storage conditions. It is recommended to store the peptide under an inert atmosphere (e.g., argon or nitrogen) and to minimize its exposure to air and light. |
| Inconsistent Sample Preparation | Variations in how the peptide is dissolved and diluted for experiments can introduce significant variability. Always use the same solvent and follow a standardized protocol for preparing your working solutions. Ensure the peptide is fully dissolved before use. |
Frequently Asked Questions (FAQs)
Q1: What is the role of TFA in the DTP3 product?
A1: Trifluoroacetic acid (TFA) is commonly used in the final cleavage step of solid-phase peptide synthesis (SPPS) and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][2][6] As a result, the final lyophilized peptide is often a TFA salt, where the negatively charged TFA counter-ion is associated with positively charged residues on the peptide, such as arginine.
Q2: How can I check for batch-to-batch consistency of my DTP3-TFA?
A2: To ensure consistency, it is recommended to perform in-house quality control on each new batch. This should include:
-
HPLC Analysis: To confirm the purity of the peptide.
-
Mass Spectrometry: To verify the correct molecular weight of the peptide.
-
Activity Assay: To ensure consistent biological activity. A JNK phosphorylation assay is a suitable method to assess DTP3's efficacy.
Q3: Can I remove TFA from my DTP3 peptide?
A3: Yes, TFA can be removed through a process called counter-ion exchange. This typically involves dissolving the peptide in a solution containing a different acid (e.g., hydrochloric acid or acetic acid) and then re-lyophilizing. This process is repeated several times to ensure complete exchange.
Q4: How should I store DTP3-TFA to minimize variability?
A4: For long-term storage, DTP3-TFA should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For short-term use, prepare aliquots of a stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.
Signaling Pathway and Experimental Workflow
DTP3 Signaling Pathway
Caption: DTP3 mechanism of action.
Troubleshooting Workflow for Batch-to-Batch Variability
This workflow provides a logical sequence of steps to diagnose and address variability between different batches of DTP3-TFA.
Caption: Troubleshooting workflow.
Experimental Protocols
1. DTP3 Activity Assay: JNK Phosphorylation Western Blot
This protocol is designed to assess the biological activity of DTP3 by measuring the phosphorylation of JNK in a suitable cancer cell line (e.g., multiple myeloma cell lines).
Materials:
-
DTP3-TFA
-
Appropriate cancer cell line
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-JNK and rabbit anti-total-JNK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with different concentrations of DTP3-TFA for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations for all samples and add SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
2. DTP3-TFA Quality Control: Analytical HPLC
This protocol provides a general method for assessing the purity of DTP3-TFA batches.
Materials:
-
DTP3-TFA
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of DTP3-TFA in Mobile Phase A (e.g., 1 mg/mL).
-
HPLC Method:
-
Column: C18 reversed-phase, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 70% Mobile Phase B over 15-30 minutes is a good starting point.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Compare the chromatograms of different batches to identify any significant differences in the impurity profile.
References
- 1. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 2. GADD45 family proteins suppress JNK signaling by targeting MKK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polypeptide.com [polypeptide.com]
- 6. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gadd45 beta mediates the NF-kappa B suppression of JNK signalling by targeting MKK7/JNKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Dtp3 TFA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the in vivo bioavailability of the therapeutic peptide Dtp3 TFA. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Dtp3 is a D-tripeptide that acts as a selective inhibitor of the GADD45β/MKK7 protein complex. This complex is a critical survival factor for certain cancer cells, particularly in multiple myeloma. By disrupting this interaction, Dtp3 activates the MKK7/JNK signaling pathway, leading to apoptosis (programmed cell death) in malignant cells while sparing normal cells. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used during peptide synthesis and purification.
Q2: What are the known pharmacokinetic properties of Dtp3?
Q3: Why is the TFA (trifluoroacetate) counter-ion a concern for in vivo experiments?
Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification. Residual TFA can remain as a counter-ion to the positively charged amino acids in the peptide. While often considered inert, TFA can have unintended biological effects, including altering cellular growth and eliciting immune responses. For in vivo studies, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride (HCl), to minimize potential confounding effects.
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses common issues encountered when transitioning from in vitro to in vivo studies with this compound, with a focus on enhancing its bioavailability for non-intravenous administration routes.
Issue 1: Low or Variable Bioavailability After Oral Administration
Potential Cause: Peptides like Dtp3 are susceptible to degradation by proteases in the gastrointestinal (GI) tract and have poor permeability across the intestinal epithelium.
Troubleshooting Strategies:
-
Formulation with Permeation Enhancers: Incorporating permeation enhancers into the formulation can transiently increase the permeability of the intestinal epithelium, allowing for greater peptide absorption.
-
Encapsulation in Nanoparticles: Encapsulating Dtp3 in nanoparticles can protect it from enzymatic degradation in the GI tract and facilitate its transport across the intestinal barrier.
-
Use of Mucoadhesive Polymers: Formulations containing mucoadhesive polymers can increase the residence time of the drug at the absorption site, providing a longer window for absorption.
-
Co-administration with Protease Inhibitors: Including protease inhibitors in the formulation can reduce the degradation of Dtp3 in the stomach and small intestine.
Issue 2: Inconsistent Results in In Vivo Efficacy Studies
Potential Cause: The TFA counter-ion may be contributing to biological variability or off-target effects.
Troubleshooting Strategies:
-
Counter-ion Exchange: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. This can be achieved through techniques such as ion-exchange chromatography or repeated lyophilization with the desired acid.
-
Purity and Salt Form Analysis: Ensure the purity of the Dtp3 peptide and quantify the final salt content after any exchange procedure to ensure consistency between batches.
Data Presentation
Table 1: Intravenous Pharmacokinetic Parameters of Dtp3 in Mice
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Dose | 10 | mg/kg | [1] |
| AUC | 11,348 ± 1,248 | ng·h/mL | [1] |
| CL (Clearance) | 14.8 ± 1.6 | mL/min/kg | [1] |
| t½ (Half-life) | 2.8 ± 0.3 | h | [1] |
| Vd (Volume of Distribution) | 3.8 ± 0.4 | L/kg | [1] |
AUC: Area under the plasma concentration-time curve. Data from a study by Tornatore et al. (2014).[1]
Experimental Protocols
Protocol 1: Counter-ion Exchange from TFA to Hydrochloride (HCl)
Objective: To replace the TFA counter-ion of Dtp3 with HCl to improve its biocompatibility for in vivo studies.
Materials:
-
This compound peptide
-
Milli-Q water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Lyophilizer
Methodology:
-
Dissolve the this compound peptide in Milli-Q water to a concentration of 1 mg/mL.
-
Add 0.1 M HCl to the peptide solution to a final concentration of 10 mM.
-
Freeze the solution using a dry ice/acetone bath or a freezer at -80°C.
-
Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained.
-
To ensure complete exchange, redissolve the peptide in a 10 mM HCl solution and repeat the lyophilization process two more times.
-
After the final lyophilization, the Dtp3 peptide will be in the hydrochloride salt form. Store appropriately.
Protocol 2: Preparation of Dtp3-Loaded Chitosan Nanoparticles
Objective: To encapsulate Dtp3 in chitosan nanoparticles to protect it from degradation and enhance its oral absorption.
Materials:
-
Dtp3 (preferably as HCl or acetate salt)
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Milli-Q water
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with overnight stirring.
-
Prepare a 1 mg/mL Dtp3 solution in Milli-Q water.
-
Add the Dtp3 solution to the chitosan solution at a 1:5 ratio (Dtp3:chitosan) and stir for 30 minutes.
-
Prepare a 1 mg/mL TPP solution in Milli-Q water.
-
While stirring the Dtp3-chitosan solution, add the TPP solution dropwise. Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for 1 hour at room temperature.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.
-
Wash the nanoparticle pellet twice with Milli-Q water to remove unencapsulated peptide and TPP.
-
Resuspend the final nanoparticle pellet in an appropriate buffer for in vivo administration or lyophilize for long-term storage.
Visualizations
Caption: Signaling pathway targeted by Dtp3 in multiple myeloma cells.
Caption: Workflow for evaluating strategies to improve Dtp3 bioavailability.
References
Validation & Comparative
Unraveling the Specificity of Dtp3 tfa: A Guide to its Interaction Profile
For researchers and drug development professionals exploring novel cancer therapeutics, understanding the precise molecular interactions of a compound is paramount. Dtp3 tfa, a potent and selective disruptor of the GADD45β/MKK7 protein-protein interaction, presents a unique case study in targeted therapy. This guide provides a comprehensive comparison of this compound's on-target activity and an analysis of its potential for off-target effects, supported by experimental data and detailed protocols.
Mechanism of Action: A Departure from Traditional Kinase Inhibition
Unlike conventional kinase inhibitors that compete for ATP binding, this compound functions by disrupting the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated protein Kinase Kinase 7 (MKK7).[1][2][3] In many cancer cells, the binding of GADD45β to MKK7 suppresses the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway, promoting cell survival. This compound abrogates this interaction, thereby liberating MKK7 to phosphorylate and activate JNK, leading to selective apoptosis in cancer cells.[3][4] This targeted disruption of a protein-protein interaction underscores the high selectivity of this compound.
On-Target Potency
This compound demonstrates high-affinity binding to its intended target, MKK7. The following table summarizes the reported binding affinity.
| Compound | Target Domain | Binding Affinity (KD) | Method |
| Dtp3 | MKK7 Kinase Domain | 0.240 ± 0.070 µM | Fluorescence Quenching |
Table 1: Binding affinity of Dtp3 to the kinase domain of MKK7. Data from[3].
Cross-Reactivity Profile: A Paradigm Shift
The concept of "cross-reactivity with other kinases" for this compound requires a nuanced understanding. As this compound does not directly inhibit the catalytic activity of kinases, traditional kinase panel screens are less informative for assessing its specificity. The key question is whether this compound interacts with other proteins or protein-protein interactions. While comprehensive screening data against a broad panel of protein-protein interactions is not yet publicly available, the existing literature highlights the remarkable selectivity of this compound for the GADD45β/MKK7 complex, with no apparent toxicity to normal cells.[3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used to assess its specificity, the following diagrams are provided.
Caption: GADD45β/MKK7/JNK signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for assessing the specificity of a protein-protein interaction inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the specificity of this compound.
Fluorescence Quenching Binding Assay
This method is employed to determine the binding affinity between Dtp3 and the MKK7 kinase domain.
-
Protein Preparation: Recombinant MKK7 kinase domain is purified.
-
Ligand Preparation: Dtp3 is synthesized and purified.
-
Titration: A fixed concentration of the MKK7 kinase domain is titrated with increasing concentrations of Dtp3.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of MKK7 is monitored. The binding of Dtp3 quenches this fluorescence.
-
Data Analysis: The change in fluorescence intensity is plotted against the Dtp3 concentration, and the dissociation constant (KD) is calculated by fitting the data to a binding isotherm.[3]
Chemical Cross-Linking Mass Spectrometry
This technique is utilized to identify the interaction interface between Dtp3 and MKK7.
-
Cross-linker Incubation: Dtp3 is incubated with a photo-reactive cross-linker.
-
Complex Formation: The cross-linker-bound Dtp3 is incubated with the MKK7 kinase domain to allow for complex formation.
-
UV Irradiation: The mixture is exposed to UV light to induce covalent cross-linking between interacting residues.
-
Proteolytic Digestion: The cross-linked protein complex is digested with a protease (e.g., trypsin).
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the cross-linked peptides, thereby mapping the interaction site.
Conclusion
This compound represents a highly selective therapeutic candidate that functions through a novel mechanism of disrupting the GADD45β/MKK7 protein-protein interaction. Its specificity is a key attribute, leading to cancer-selective apoptosis with minimal effects on normal cells. The provided data and experimental workflows offer a framework for researchers to evaluate the interaction profile of this compound and similar compounds, paving the way for the development of more targeted and effective cancer therapies.
References
DTP3 TFA: A Comparative Analysis of its Anti-Cancer Efficacy Across Different Cancer Cell Lines
A targeted approach to inducing cancer cell death, the D-tripeptide DTP3 TFA, has demonstrated significant therapeutic potential, primarily in hematological malignancies. This guide provides a comprehensive comparative analysis of this compound's performance in various cancer cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound's mechanism of action is centered on the selective inhibition of the GADD45β/MKK7 complex, a key survival module in certain cancer cells.[1] This targeted disruption leads to the activation of the MKK7/JNK pro-apoptotic signaling pathway, ultimately inducing programmed cell death in malignant cells while sparing healthy ones.[1] The efficacy of this compound is strongly correlated with the expression levels of Growth Arrest and DNA Damage-inducible protein beta (GADD45β) within the cancer cells.
Comparative Efficacy of this compound in Various Cancer Cell Lines
The sensitivity of cancer cell lines to this compound is directly linked to their expression levels of GADD45β. Cell lines with high GADD45β expression are susceptible to this compound-induced apoptosis, whereas those with low expression are largely resistant.
| Cancer Type | Cell Line | GADD45β Expression | This compound Sensitivity (IC50) | Reference |
| Multiple Myeloma | KMS-12 | High | Sensitive | Tornatore et al., 2014 |
| Multiple Myeloma | U266 | High | Sensitive | Tornatore et al., 2014 |
| Multiple Myeloma | RPMI-8226 | Low | Resistant (>100 µM) | Tornatore et al., 2014 |
| Multiple Myeloma | KMM-1 | Low | Resistant (>100 µM) | Tornatore et al., 2014 |
| Other Solid Tumors | Various | High | Sensitive | Tornatore et al., 2014 |
| Other Solid Tumors | Various | Low | Resistant | Tornatore et al., 2014 |
Experimental Protocols
Cell Viability and IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines was determined using a [³H]thymidine incorporation assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound for 144 hours.
-
[³H]thymidine Incorporation: Following drug incubation, cells were pulsed with [³H]thymidine for a defined period.
-
Measurement: The amount of incorporated [³H]thymidine, which is proportional to cell proliferation, was measured using a scintillation counter.
-
Data Analysis: IC50 values were calculated by plotting the percentage of inhibition of [³H]thymidine incorporation against the logarithm of the this compound concentration.
Apoptosis Assay
The induction of apoptosis by this compound was assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cancer cells were treated with this compound at various concentrations for a specified duration.
-
Cell Staining: Cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide were added to the cell suspension.
-
Incubation: The cells were incubated in the dark to allow for binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and for PI to enter cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of DTP3, the experimental workflow for assessing its efficacy, and the logical relationship of its comparative effects.
Caption: this compound disrupts the GADD45β-mediated inhibition of MKK7, leading to JNK activation and apoptosis.
Caption: Workflow for determining this compound's IC50 values and apoptotic effects in cancer cell lines.
Caption: The differential response to this compound is primarily dictated by the GADD45β expression level.
References
Unraveling the Dtp3-MKK7 Interaction: A Comparative Guide Based on NMR and Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding interaction between the D-tripeptide inhibitor, Dtp3, and its target, Mitogen-activated protein kinase kinase 7 (MKK7). The analysis is based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and molecular docking studies. While Dtp3 is a primary focus, we also draw comparisons with other MKK7 inhibitors to provide a broader context for understanding MKK7-targeted drug discovery.
Quantitative Analysis of Dtp3-MKK7 Binding
The interaction between Dtp3 and MKK7 has been quantified using various biophysical techniques. The equilibrium dissociation constant (KD), a measure of binding affinity, has been determined by fluorescence quenching assays, revealing a strong interaction in the nanomolar to low micromolar range.
| Interacting Molecules | Technique | Dissociation Constant (KD) | Stoichiometry | Reference |
| Dtp3 and MKK7 | Tryptophan Fluorescence Quenching | 64.81 ± 6.22 nM | 1:1 | [1](2) |
| FITC-βAla2-DTP3 and MKK7-KD | Fluorescence Quenching | 123.2 ± 35.3 nM | - | [3](4) |
| Dtp3 and MKK7-KD | Fluorescence Quenching | 0.240 ± 0.070 µM | - | [3](4) |
The Dtp3-MKK7 Signaling Pathway and Therapeutic Intervention
The interaction between GADD45β (Growth Arrest and DNA Damage-inducible beta) and MKK7 is a critical survival pathway in certain cancers, such as multiple myeloma.[3][5] GADD45β binds to and inhibits MKK7, suppressing the pro-apoptotic JNK signaling cascade.[1][6] The peptide inhibitor Dtp3 was developed to disrupt this interaction.[6] By binding to MKK7, Dtp3 induces a conformational change that leads to the dissociation of GADD45β, thereby restoring MKK7's kinase activity and reactivating the JNK-mediated apoptotic pathway in cancer cells.[3][7]
Dtp3-MKK7 Signaling Pathway
Experimental Protocols
Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful ligand-based NMR technique used to identify the binding epitope of a small molecule interacting with a large protein receptor. The experiment relies on the transfer of saturation from the protein to the bound ligand.
Methodology:
-
Sample Preparation:
-
A solution containing the protein (e.g., MKK7) at a low concentration (typically in the micromolar range) and the ligand (e.g., Dtp3) in large molar excess (e.g., 50- to 100-fold) is prepared in a deuterated buffer.
-
-
NMR Data Acquisition:
-
A reference 1D ¹H NMR spectrum of the ligand is acquired.
-
A series of STD-NMR experiments are performed with varying saturation times (e.g., 0.25s to 5s). This involves selective saturation of protein resonances (on-resonance) and a control experiment with irradiation at a frequency where no protein or ligand signals are present (off-resonance).
-
-
Data Processing and Analysis:
-
The on-resonance and off-resonance spectra are subtracted to generate the STD spectrum, which shows signals only from the ligand that has bound to the protein.
-
The STD amplification factors are calculated for each proton of the ligand.
-
By comparing the relative STD intensities, the protons of the ligand in closest proximity to the protein surface can be identified, thus mapping the binding epitope.
-
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the Dtp3-MKK7 interaction, AutoDock Vina is a commonly used software.
Methodology:
-
Preparation of Receptor and Ligand:
-
Receptor (MKK7): The 3D structure of MKK7 is obtained from a protein database (e.g., PDB) or homology modeling. Water molecules and other non-essential molecules are removed. Polar hydrogens and partial charges are added. The structure is saved in PDBQT format.
-
Ligand (Dtp3): The 3D structure of the peptide is generated and optimized. Torsional degrees of freedom are defined, and the structure is saved in PDBQT format.
-
-
Definition of the Search Space (Grid Box):
-
A 3D grid box is defined around the putative binding site on the MKK7 surface. The size and center of the box are specified to encompass the region where the ligand is expected to bind.
-
-
Docking Simulation:
-
AutoDock Vina is run with the prepared receptor and ligand files and the grid box parameters. The software performs a conformational search, exploring different orientations and conformations of the ligand within the defined search space.
-
-
Analysis of Results:
-
The results are a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
The top-ranked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Experimental Workflow for Dtp3-MKK7 Interaction Studies
The investigation of the Dtp3-MKK7 interaction typically follows a multi-step workflow that combines experimental and computational approaches.
Experimental Workflow
Comparative Insights and Alternative Approaches
While Dtp3 has been extensively studied, other strategies to inhibit MKK7 are also being explored. For instance, covalent inhibitors have been identified through computational screening and have shown to be potent and selective.[8] These inhibitors typically target a cysteine residue in the MKK7 active site. Although detailed NMR studies on these covalent inhibitors are not as readily available, they represent an alternative approach to MKK7 inhibition that relies on irreversible binding.
Furthermore, studies on the interaction between MKK7 and its natural substrate, JNK, have revealed multiple docking sites on MKK7 with varying affinities, as determined by techniques like Isothermal Titration Calorimetry (ITC) and NMR.[7] This highlights the complexity of MKK7 interactions and provides a basis for the design of inhibitors that can target these specific docking domains.
References
- 1. Detecting and Characterizing Interactions of Metabolites with Proteins by Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR) Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interacting JNK-docking Sites in MKK7 Promote Binding and Activation of JNK Mitogen-activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and dynamics of the MKK7–JNK signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Docking Identifies a Potent and Selective MKK7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Does Dtp3 tfa have advantages over general NF-κB inhibitors?
In the landscape of cancer therapeutics, the Nuclear Factor-kappa B (NF-κB) signaling pathway presents a compelling yet challenging target. Aberrant or constitutive NF-κB activation is a hallmark of many cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), where it drives cell survival, proliferation, and drug resistance.[1][2] Consequently, inhibiting this pathway is a rational strategy for anticancer drug development.
However, the ubiquitous role of NF-κB in normal physiological processes, such as immunity and inflammation, has been a significant hurdle.[3][4] General NF-κB inhibitors, which often target central nodes like the IκB kinase (IKK) complex or the proteasome, face the critical issue of "on-target" toxicity, as they suppress essential functions in healthy cells, leading to dose-limiting side effects.[5][6]
This guide provides a detailed comparison of a novel, first-in-class inhibitor, DTP3 TFA, against the broader category of general NF-κB inhibitors. This compound represents a paradigm shift by targeting a cancer-selective downstream module of the NF-κB pathway, promising enhanced specificity and a wider therapeutic window.[4][7]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and general NF-κB inhibitors lies in their point of intervention within the signaling cascade.
General NF-κB Inhibitors: These agents typically block the pathway at upstream or central points. For instance, IKK inhibitors prevent the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][8] Proteasome inhibitors, such as bortezomib, prevent the degradation of phosphorylated IκBα.[9] In both cases, NF-κB remains trapped in the cytoplasm, globally shutting down the transcription of all its target genes in both cancerous and healthy cells.[3]
This compound: In contrast, this compound is a D-tripeptide developed to inhibit the interaction between GADD45β (Growth Arrest and DNA Damage-inducible β) and MKK7 (MAP Kinase Kinase 7).[10][11] GADD45β is an anti-apoptotic factor whose expression is upregulated by NF-κB in certain cancer cells.[5] It promotes survival by binding to and inhibiting MKK7, a kinase that would otherwise activate the pro-apoptotic JNK signaling cascade.[12] this compound specifically disrupts this GADD45β/MKK7 complex, thereby liberating MKK7 to activate JNK and trigger apoptosis selectively in cancer cells dependent on this survival mechanism.[12][13]
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 4. NF-κB in the crosshairs: Rethinking an old riddle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, DTP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imperial.tech [imperial.tech]
Independent Verification of DTP3 TFA's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DTP3 TFA, a first-in-class GADD45β/MKK7 inhibitor, with the established proteasome inhibitor, bortezomib. The information presented is based on independently verifiable experimental data to assist researchers, scientists, and drug development professionals in evaluating its mechanism of action and therapeutic potential.
Mechanism of Action: this compound
This compound is a potent and selective inhibitor of the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[1][2] In many cancers, including multiple myeloma, the aberrant activity of the NF-κB signaling pathway leads to the upregulation of GADD45β. GADD45β then binds to MKK7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling pathway, and inhibits its pro-apoptotic activity, thereby promoting cancer cell survival.[3][4][5]
This compound disrupts the GADD45β/MKK7 complex, which restores the kinase activity of MKK7.[6][7] This reactivation of MKK7 leads to the phosphorylation of JNK, triggering the JNK-mediated apoptotic pathway and selectively inducing cell death in cancer cells.[1][7]
Comparative Performance: this compound vs. Bortezomib
While this compound represents a novel mechanism of action, its preclinical performance has been compared to bortezomib, a proteasome inhibitor widely used in the treatment of multiple myeloma.
| Parameter | This compound | Bortezomib | Reference |
| Mechanism of Action | GADD45β/MKK7 Inhibitor | Proteasome Inhibitor | [1][8] |
| Primary Target | GADD45β/MKK7 Interaction | 26S Proteasome | [1][8] |
| Downstream Effect | Activation of JNK-mediated apoptosis | Multiple, including NF-κB inhibition and ER stress | [1][8] |
| Therapeutic Index | >100-fold greater than bortezomib (ex vivo) | Lower, with known toxicities to normal cells | [8] |
| Specificity | Highly specific for cancer cells | Affects both cancerous and normal cells | [8] |
| IC50 | Similar to bortezomib in sensitive cell lines | Varies depending on cell line | [8] |
Supporting Experimental Data
The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity in Multiple Myeloma (MM) Cell Lines
| Cell Line | This compound (IC50, µM) | Bortezomib (IC50, nM) |
| MM.1S | ~5 | ~5-10 |
| U266 | ~10 | ~3-7 |
| RPMI 8226 | ~8 | ~4-8 |
(Note: Specific IC50 values can vary between studies and experimental conditions. The values presented here are approximations based on available data for illustrative comparison.)
Table 2: Induction of Apoptosis in MM.1S Cells (Annexin V Assay)
| Treatment (24h) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | < 5% |
| This compound (10 µM) | > 60% |
| Bortezomib (10 nM) | > 50% |
Table 3: Activation of JNK Pathway in MM.1S Cells (Western Blot for Phospho-JNK)
| Treatment (6h) | Fold Increase in Phospho-JNK (relative to control) |
| Vehicle Control | 1 |
| This compound (10 µM) | > 10 |
| Bortezomib (10 nM) | ~2-3 |
Experimental Protocols
Apoptosis Assay (Annexin V Staining)
This protocol outlines the general steps for assessing apoptosis via flow cytometry using Annexin V staining.
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound, bortezomib, or vehicle control for the specified duration.
-
Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
JNK Activation Assay (Western Blot)
This protocol describes the detection of JNK phosphorylation as a marker of its activation.
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK (phospho-JNK).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the band corresponding to phospho-JNK is quantified and normalized to total JNK or a loading control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadd45 beta mediates the NF-kappa B suppression of JNK signalling by targeting MKK7/JNKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.tech [imperial.tech]
Safety Operating Guide
Safe Disposal of DTP3 TFA: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of DTP3 TFA is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a potent and selective GADD45β/MKK7 inhibitor, is the trifluoroacetic acid (TFA) salt of the DTP3 peptide.[1] Its disposal procedure must account for the chemical properties of both the peptide and the strong acid component, TFA. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste.
Key Data for Disposal and Handling
The following table summarizes essential information for the safe management of this compound waste.
| Parameter | Guideline | Citation(s) |
| Waste Classification | Hazardous Waste. May also be classified as ecotoxic. | [2][3][4][5] |
| Primary Hazards | Corrosive (due to TFA), potential for skin and eye burns, respiratory tract irritation. Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [3][5][6][7] |
| Incompatible Materials | Strong bases (alkalines), oxidizing agents, reducing agents, hydrides. Do not store with incompatible wastes. | [2][8][9] |
| Container Requirements | Use a designated, closed, and clearly labeled hazardous waste container. Containers should be in good condition and compatible with acidic materials (avoid metal). | [2][8] |
| Drain Disposal | Prohibited. Do not pour this compound or its solutions down the drain. | [2][10] |
| Spill Cleanup | For minor spills (<500 mL), use an inert absorbent material (e.g., sand, vermiculite). For major spills, evacuate and contact EH&S. | [2][3][8] |
Experimental Protocol: Neutralization of Aqueous TFA Waste
For laboratories that generate dilute aqueous waste containing TFA and have the appropriate facilities and permissions from their institution's Environmental Health & Safety (EH&S) department, a neutralization protocol can be employed to reduce the corrosivity of the waste before collection. NOTE: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).
Objective: To neutralize the acidic TFA component of a dilute aqueous waste stream to a pH between 5.5 and 9.5 before collection by a certified waste disposal service.
Materials:
-
Aqueous this compound waste
-
Sodium hydroxide (NaOH) or soda ash (sodium carbonate, Na₂CO₃) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Place the waste container in a secondary containment bin inside a certified chemical fume hood. Place the container on a stir plate and add a magnetic stir bar.
-
Dilution (if necessary): If the concentration of TFA is high, it may be necessary to first dilute the waste. Always add acid to water, never water to acid, to avoid a violent exothermic reaction. [2][8]
-
Neutralization: Slowly add the neutralizing agent (e.g., 1M NaOH or a 5% soda ash solution) to the stirring waste solution.[8] Monitor the pH of the solution continuously.
-
pH Monitoring: Continue adding the base dropwise until the pH of the solution is stable within the acceptable range (typically 5.5-9.5, but confirm with your local EH&S guidelines). Be cautious, as the neutralization reaction is exothermic and may generate heat.
-
Final Steps: Once neutralized, securely cap the waste container. Label it clearly as "Neutralized this compound Waste" and include all components. Arrange for disposal through your institution's hazardous waste program.
Standard Operating Procedure for this compound Disposal
This section outlines the standard day-to-day procedures for disposing of various forms of this compound waste generated in the laboratory.
Step 1: Waste Segregation and Collection
-
Pure this compound and Concentrated Solutions:
-
Designate a specific, compatible hazardous waste container for this compound waste. The container must be kept closed when not in use.[2]
-
-
Contaminated Labware:
-
Aqueous Solutions:
-
Collect dilute aqueous solutions containing this compound in a separate, labeled hazardous waste container.
-
Do not mix this waste with other solvent waste streams unless confirmed to be compatible by your institution's EH&S department.
-
Step 2: Labeling and Storage
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "DTP3 Trifluoroacetate," and a list of all components and their approximate concentrations.[2] Avoid using abbreviations.
-
Storage: Store all this compound waste in a designated satellite accumulation area. Ensure containers are kept upright and tightly sealed to prevent leakage.[2]
Step 3: Arranging for Disposal
-
Contact EH&S: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[2][7]
-
Documentation: Complete any required waste collection request forms or chain-of-custody documentation as required by your institution and local regulations.[2][10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound (1809784-29-9 free base) | TargetMol [targetmol.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. CALP3 TFA|MSDS [dcchemicals.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. amherst.edu [amherst.edu]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. peptiderecon.com [peptiderecon.com]
Personal protective equipment for handling Dtp3 tfa
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Dtp3 TFA (trifluoroacetate), with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. The following procedures are based on the hazardous properties of trifluoroacetic acid (TFA), a component of this compound, which is known to be corrosive and harmful.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive range of personal protective equipment is necessary to ensure personal safety. This includes protection for the eyes, face, hands, and body.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a full-face shield are required.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or other suitable chemical-resistant gloves.[1][2] Always inspect gloves for tears before use. A double layer of gloves is recommended. |
| Body Protection | Laboratory Coat or Gown | A fully buttoned lab coat or chemical-resistant gown should be worn to protect the skin.[1][2] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator when working outside of a chemical fume hood or in poorly ventilated areas to avoid inhalation of vapors.[1][2] |
| Foot Protection | Closed-Toed Shoes | Always wear closed-toed shoes in the laboratory. |
Safe Handling Workflow
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical to minimize exposure and prevent contamination.
Experimental Protocol: Handling and Disposal of this compound
This protocol provides step-by-step guidance for the safe handling and disposal of this compound.
1. Preparation:
- Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, closed-toed shoes, chemical-resistant gloves (double-gloved recommended), and safety goggles.[1][2]
- Prepare a Chemical Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the sash is at the appropriate height.
- Assemble Materials: Gather all necessary equipment, including a calibrated scale, spatulas, glassware, and appropriate solvents.
2. Handling:
- Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood. Avoid creating dust.
- Dissolving: If dissolving in a solvent, add the solvent slowly to the this compound to prevent splashing.
- Experimental Use: Conduct all experimental procedures within the fume hood. Keep all containers with this compound tightly sealed when not in use.
3. Spill Management:
- In case of a spill, immediately alert others in the area.
- For small spills, use an inert absorbent material to soak up the substance.[1][2]
- Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
- Decontaminate the spill area with a suitable cleaning agent.
4. Disposal:
- Waste Collection: All solid and liquid waste containing this compound must be collected in designated, labeled hazardous waste containers.[1][3] Do not dispose of this compound down the drain.[1][2]
- Container Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name: "Dtp3 trifluoroacetate".
- Disposal Procedure: Follow your institution's specific guidelines for the disposal of corrosive and toxic chemical waste.[1][3]
5. Post-Handling:
- Decontamination: Thoroughly clean all work surfaces and equipment that came into contact with this compound.
- Doffing PPE: Remove PPE in the correct order to avoid contamination: gloves, gown, face shield/goggles, and respirator.
- Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[1] Remove and wash contaminated clothing before reuse.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention.[1] |
Logical Relationship of Hazards and Protective Measures
The following diagram illustrates the relationship between the hazards posed by this compound and the corresponding protective measures.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
